Ribocil-C
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Deep Dive into the Ribocil-C and FMN Riboswitch Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Ribocil-C, a synthetic antibacterial compound, and its target, the flavin mononucleotide (FMN) riboswitch. This interaction represents a promising avenue for the development of novel antibiotics targeting essential bacterial metabolic pathways. This document details the quantitative binding data, experimental methodologies, and the underlying molecular mechanisms of this interaction.
Core Interaction: this compound as a Synthetic Ligand Mimic
This compound is a potent and highly selective synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[1][2] Found in the 5'-untranslated regions of prokaryotic mRNAs, the FMN riboswitch is a non-coding RNA element that regulates the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[3][4][5] By binding to the FMN riboswitch, this compound effectively hijacks this regulatory mechanism, leading to the repression of genes essential for bacterial survival, ultimately causing riboflavin starvation and bacterial death.[1][6] A key advantage of targeting the FMN riboswitch is the absence of homologous structures in mammals, suggesting a high potential for selective antibacterial activity.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the interaction of this compound and its analogs with the FMN riboswitch. This data provides insights into the potency and specificity of these compounds.
| Compound | Target Organism/Assay Condition | Parameter | Value | Reference |
| Ribocil | E. coli FMN riboswitch aptamer (in vitro) | KD | 13 nM | [1][2] |
| Ribocil | E. coli (cell-based reporter gene expression) | EC50 | 0.3 µM | [1] |
| Ribocil | E. coli (reduction in RF levels) | IC50 | 0.3 µM | [1] |
| Ribocil-B (S isomer) | FMN Riboswitch | KD | 6.6 nM | [7] |
| Ribocil-A (R isomer) | FMN Riboswitch | KD | > 10,000 nM | [7] |
| This compound | E. coli (inhibition of riboflavin biosynthesis) | IC50 | 0.3 µM | [8] |
| Ribocil C-PA | E. coli (wild-type, intracellular accumulation) | 1974 nmol/1012 CFUs | [9] |
Signaling Pathway and Mechanism of Action
The FMN riboswitch regulates gene expression through a conformational change upon ligand binding. In the absence of its ligand (FMN or a mimic like this compound), the riboswitch adopts a conformation that allows for the transcription and translation of downstream genes involved in riboflavin biosynthesis (the "ON" state).[1][2] Upon binding of FMN or this compound to the aptamer domain, the riboswitch undergoes a structural rearrangement. This change induces the formation of a terminator stem or sequesters the ribosome binding site, leading to premature transcription termination or inhibition of translation, respectively (the "OFF" state).[1][2][3][5]
FMN Riboswitch Regulatory Mechanism.
Experimental Protocols
The study of the this compound and FMN riboswitch interaction has employed a variety of experimental techniques to elucidate its mechanism and quantify its effects. Below are detailed methodologies for key experiments.
In Vitro Transcription Termination Assay
Objective: To determine if ligand binding to the FMN riboswitch aptamer leads to premature transcription termination.
Methodology:
-
Template Preparation: A DNA template is generated containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and a downstream reporter gene sequence.
-
Transcription Reaction: The DNA template is incubated with RNA polymerase, ribonucleotides (including a radiolabeled nucleotide, e.g., [α-³²P]UTP), and a transcription buffer.
-
Ligand Addition: The reaction is carried out in the presence and absence of varying concentrations of this compound or FMN.
-
Gel Electrophoresis: The RNA products are resolved on a denaturing polyacrylamide gel.
-
Analysis: The gel is exposed to a phosphor screen, and the resulting bands are quantified. An increase in the shorter, terminated transcript in the presence of the ligand indicates that the compound induces transcription termination.
Fluorescence-Based Binding Assay
Objective: To quantify the binding affinity (KD) of a ligand to the FMN riboswitch.
Methodology:
-
RNA Preparation: The FMN riboswitch aptamer RNA is synthesized, typically via in vitro transcription, and purified.
-
Fluorescence Quenching: The natural fluorescence of FMN is utilized. A fixed concentration of FMN is incubated with increasing concentrations of the riboswitch RNA. The binding of FMN to the RNA aptamer quenches its fluorescence.
-
Competition Assay: To determine the binding of non-fluorescent compounds like this compound, a competition assay is performed. A pre-formed complex of the FMN riboswitch and a fluorescent ligand (or FMN itself) is titrated with increasing concentrations of the competitor (this compound).
-
Data Analysis: The change in fluorescence is measured using a fluorometer. The data is then fit to a suitable binding equation to calculate the dissociation constant (KD).[8]
In-Line Probing
Objective: To map the structural changes in the FMN riboswitch RNA upon ligand binding.
Methodology:
-
RNA Labeling: The RNA is radiolabeled at the 5' end.
-
Incubation: The labeled RNA is incubated under conditions that promote spontaneous cleavage of the phosphodiester backbone in flexible, unstructured regions. This incubation is performed in the presence and absence of the ligand (this compound or FMN).
-
Gel Electrophoresis: The RNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The cleavage pattern is visualized by autoradiography. Regions of the RNA that become protected from cleavage in the presence of the ligand are inferred to be involved in ligand binding or ligand-induced structural changes. This method can also be used to estimate the dissociation constant (Kd).[10]
Murine Septicemia Model
Objective: To evaluate the in vivo efficacy of this compound.
Methodology:
-
Infection: Mice are infected with a pathogenic strain of bacteria, such as E. coli or S. aureus.
-
Treatment: A cohort of infected mice is treated with this compound, typically administered intraperitoneally or orally, at various doses. A control group receives a placebo.
-
Monitoring: The health of the mice is monitored over a period of time, and survival rates are recorded.
-
Bacterial Load Determination: At the end of the experiment, organs such as the spleen or liver are harvested, homogenized, and plated on agar to determine the bacterial burden (colony-forming units per gram of tissue). A significant reduction in bacterial load in the treated group compared to the control group indicates in vivo efficacy.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of FMN riboswitch inhibitors like this compound.
Drug Discovery Workflow for FMN Riboswitch Inhibitors.
Logical Relationship of this compound Interaction
The interaction of this compound with the FMN riboswitch can be understood through a logical progression from molecular binding to the ultimate physiological effect on the bacterium.
Logical Flow of this compound's Antibacterial Action.
Conclusion
The interaction between this compound and the FMN riboswitch provides a compelling example of a novel antibacterial strategy. By targeting a crucial regulatory RNA element, this compound effectively disrupts an essential metabolic pathway in bacteria. The high selectivity and potent activity of this compound, supported by the quantitative data and mechanistic studies outlined in this guide, underscore the potential of RNA as a druggable target. Further research and development in this area, guided by the experimental approaches described herein, may lead to the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. FMN riboswitch - Wikipedia [en.wikipedia.org]
- 4. FMN [riboswitch.ribocentre.org]
- 5. pnas.org [pnas.org]
- 6. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small-Molecule-Binding Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Ribocil-C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Ribocil-C, a selective inhibitor of the flavin mononucleotide (FMN) riboswitch. The document details the scientific journey from initial screening to in vivo efficacy, presenting key data, experimental methodologies, and the underlying biological pathways.
Introduction: Targeting the FMN Riboswitch
The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Riboswitches, structured non-coding RNA elements found in bacterial mRNA, have emerged as promising targets.[1] These genetic regulators control the expression of essential metabolic genes by binding to specific small molecule metabolites.[2]
This compound is a synthetic small molecule that selectively targets the FMN riboswitch, which regulates the biosynthesis of riboflavin (vitamin B2), an essential cofactor for bacterial survival.[3][4] By mimicking the natural ligand, FMN, this compound binds to the riboswitch and induces a conformational change that represses the expression of genes involved in the riboflavin synthesis pathway, ultimately leading to bacterial growth inhibition.[3][] This guide delves into the core scientific principles and methodologies that led to the development of this compound.
Discovery of this compound
The discovery of this compound was the result of a creative cell-based screening effort to identify compounds that could inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus, and Escherichia coli strains with permeability defects.[6] The initial screening identified a parent compound, Ribocil, which was subsequently optimized to enhance its antibacterial potency, leading to the development of this compound.[]
Experimental Protocols
Phenotypic Screening for Riboflavin Biosynthesis Inhibitors:
A high-throughput phenotypic screen was conducted using a library of small molecules against an E. coli strain with a compromised outer membrane to facilitate compound entry. The primary screen identified compounds that inhibited bacterial growth. A secondary counter-screen was then performed in the presence of exogenous riboflavin. Compounds whose inhibitory activity was rescued by the addition of riboflavin were selected as potential inhibitors of the riboflavin biosynthesis pathway.
Synthesis of this compound
The synthesis of this compound is achieved through a convergent synthesis strategy, involving the preparation of two key fragments followed by a late-stage coupling reaction. The general approach involves the synthesis of a substituted pyrimidine core and a chiral piperidine fragment, which are then joined via a reductive amination reaction.
Synthetic Scheme
The construction of this compound and its analogs typically follows a two-fragment coupling strategy. This involves the synthesis of an aldehyde-containing fragment and a cyclic amine fragment, which are then coupled in a final reductive amination step.
Experimental Protocols
General Procedure for Reductive Amination:
-
Imine Formation: To a solution of the aldehyde fragment (1 equivalent) in a suitable solvent (e.g., methanol or dichloroethane) is added the cyclic amine fragment (1-1.2 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Chiral Purification:
The synthesized this compound is a racemic mixture. The enantiomers are separated using chiral High-Performance Liquid Chromatography (HPLC) to isolate the biologically active S-enantiomer.
Mechanism of Action and Signaling Pathway
This compound exerts its antibacterial effect by targeting the FMN riboswitch, a highly conserved regulatory element in many bacterial species.[3][6]
FMN Riboswitch Signaling Pathway
The FMN riboswitch is located in the 5' untranslated region of the mRNA that codes for enzymes involved in riboflavin biosynthesis, such as RibB. In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes, leading to the production of riboflavin. When FMN levels are high, FMN binds to the aptamer domain of the riboswitch, inducing a conformational change in the expression platform. This change results in the formation of a terminator hairpin, which prematurely terminates transcription, or sequesters the ribosome binding site, thereby inhibiting translation. This compound, as an FMN mimic, binds to the aptamer domain and locks the riboswitch in the "OFF" state, leading to the downregulation of riboflavin biosynthesis and subsequent bacterial growth inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Riboswitch-mediated regulation of riboflavin biosynthesis genes in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Monofunctional FMN Riboswitch-Binding Regulator RibR From Bacillus amyloliquefaciens Promotes Riboflavin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. The ribB FMN riboswitch from Escherichia coli operates at the transcriptional and translational level and regulates riboflavin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ribocil-C: A Synthetic Mimic of Flavin Mononucleotide for FMN Riboswitch Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ribocil-C is a synthetic small molecule that acts as a potent and selective inhibitor of the flavin mononucleotide (FMN) riboswitch. By mimicking the natural ligand, FMN, this compound binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that represses the expression of genes involved in riboflavin biosynthesis and transport. This mechanism ultimately leads to bacterial cell death due to riboflavin starvation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and its potential as an antibacterial agent. The information presented here is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of antibacterial drug discovery and RNA-targeted therapeutics.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antibacterial agents with new mechanisms of action. Bacterial riboswitches, which are structured non-coding RNA elements that regulate gene expression in response to specific metabolites, have emerged as a promising class of antibacterial targets.[1][2] The flavin mononucleotide (FMN) riboswitch, found in many pathogenic bacteria, controls the biosynthesis and transport of riboflavin (vitamin B2), an essential cofactor.[3][4]
This compound is a synthetic small-molecule mimic of FMN that was identified through a phenotypic screen.[3][5] It exhibits potent antibacterial activity by selectively binding to the FMN riboswitch, thereby inhibiting the expression of downstream genes required for riboflavin synthesis.[3][6] This guide details the technical aspects of this compound as a research tool and potential therapeutic lead.
Mechanism of Action
This compound functions as a synthetic mimic of the natural FMN ligand.[5][7] Its binding to the FMN riboswitch aptamer induces a conformational change in the downstream expression platform, leading to the formation of a terminator stem. This premature termination of transcription prevents the expression of genes in the riboflavin biosynthesis pathway, such as ribB.[3][5] The resulting depletion of intracellular flavins, including FMN and flavin adenine dinucleotide (FAD), leads to bacterial growth inhibition and cell death.[3][8]
dot
Caption: FMN Riboswitch Regulation by FMN or this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: In Vitro Activity and Binding Affinity of Ribocil Analogs
| Compound | Target | Assay | Value | Reference |
| Ribocil | E. coli FMN Riboswitch | Reporter Gene Assay (IC50) | 0.3 µM | [3] |
| Ribocil | E. coli FMN Riboswitch Aptamer | Binding Assay (KD) | 13 nM | [3] |
| Ribocil-B (S-enantiomer) | E. coli FMN Riboswitch Aptamer | Binding Assay (KD) | 6.6 nM | [9] |
| Ribocil-A (R-enantiomer) | E. coli FMN Riboswitch Aptamer | Binding Assay (KD) | > 10,000 nM | [9] |
| This compound | E. coli | Reporter Gene Assay (EC50) | 0.3 µM | [5] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Methicillin-resistant S. aureus (MRSA) | 0.5 | [3] |
| This compound | E. coli ΔrfaC | 1 | [8] |
| This compound | E. coli ΔtolC | 4 | [8] |
| This compound | Wild-type E. coli | > 64 | [6] |
| Ribocil C-PA | Wild-type E. coli | 4 | [6] |
| Ribocil C-PA | E. cloacae | 4 | [6] |
| Ribocil C-PA | K. pneumoniae | 4 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Transcription Assay
This assay is used to assess the ability of this compound to induce premature transcription termination of the ribD RNA.
dot
Caption: Workflow for In Vitro Transcription Assay.
Protocol:
-
DNA Template Preparation: A linear DNA template containing the T7 promoter followed by the FMN riboswitch and the downstream gene of interest (e.g., ribD) is generated by PCR.
-
In Vitro Transcription Reaction:
-
Set up the transcription reaction on ice in a final volume of 20 µL.
-
Combine 2 µL of 10x transcription buffer, 1 µL of the DNA template (100-200 ng), 2 µL of a 10 mM NTP mix, and nuclease-free water to a volume of 18 µL.
-
Add 1 µL of this compound at various concentrations (or FMN as a positive control, and DMSO as a negative control).
-
Initiate the reaction by adding 1 µL of T7 RNA polymerase.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 20 µL of 2x RNA loading dye containing formamide and EDTA.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes, then analyze the RNA products on a denaturing polyacrylamide gel. Visualize the full-length and terminated transcripts by staining (e.g., with SYBR Gold) and quantify the band intensities to determine the percentage of transcription termination.[5]
Fluorescence-Based Ligand Binding Assay
This assay measures the binding affinity of this compound to the FMN riboswitch aptamer by monitoring the quenching of FMN's intrinsic fluorescence upon binding.
Protocol:
-
RNA Preparation: In vitro transcribe and purify the FMN riboswitch aptamer RNA.
-
Binding Reaction:
-
In a 96-well plate, prepare a reaction mixture containing a fixed concentration of the FMN riboswitch aptamer (e.g., 50 nM) and FMN (e.g., 25 nM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
Add increasing concentrations of this compound to the wells. Include a control with no competitor.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence of FMN (excitation ~450 nm, emission ~525 nm) using a plate reader.
-
Data Analysis: The displacement of FMN by this compound will result in an increase in fluorescence. Plot the fluorescence intensity against the concentration of this compound and fit the data to a suitable binding model to determine the KD or IC50 value.[10]
Cell-Based Reporter Gene Assay
This assay quantifies the ability of this compound to inhibit FMN riboswitch-mediated gene expression in a cellular context.
Protocol:
-
Reporter Strain Construction: Construct a bacterial strain (e.g., E. coli) containing a plasmid with a reporter gene (e.g., luciferase or lacZ) under the control of an FMN riboswitch.
-
Cell Culture and Treatment:
-
Grow the reporter strain to the mid-logarithmic phase in a suitable medium.
-
Aliquot the culture into a 96-well plate and add this compound at various concentrations. Include appropriate controls (e.g., DMSO).
-
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
Reporter Gene Assay:
-
Measure the reporter gene activity according to the specific reporter used (e.g., by adding a luciferase substrate and measuring luminescence).
-
Measure the optical density (OD600) of the cultures to normalize for cell growth.
-
-
Data Analysis: Plot the normalized reporter activity against the concentration of this compound to determine the EC50 value.[3][5]
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of this compound: Prepare a series of two-fold dilutions of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[8][11]
Conclusion
This compound represents a significant advancement in the field of RNA-targeted therapeutics. Its ability to act as a synthetic mimic of FMN and selectively inhibit the FMN riboswitch highlights the potential of this class of molecules as novel antibacterial agents. The data and protocols presented in this technical guide provide a comprehensive resource for researchers to further investigate this compound and to explore the FMN riboswitch as a target for the development of new antibiotics to combat the growing threat of antimicrobial resistance. The development of derivatives such as Ribocil C-PA, with activity against Gram-negative pathogens, further underscores the promise of this chemical scaffold.[6][8]
References
- 1. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. a-high-throughput-method-for-identification-of-fmn-riboswitch-binding-small-molecules - Ask this paper | Bohrium [bohrium.com]
- 8. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent Ligand Equilibrium Displacement: A High-Throughput Method for Identification of FMN Riboswitch-Binding Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Structural Analysis of Ribocil-C Binding to the FMN Riboswitch: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions between Ribocil-C, a potent synthetic antibacterial compound, and its target, the flavin mononucleotide (FMN) riboswitch. By mimicking the natural ligand, FMN, this compound effectively represses the expression of genes essential for riboflavin biosynthesis in bacteria, leading to growth inhibition. This document outlines the key quantitative binding data, detailed experimental protocols for studying this interaction, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Data Presentation: Quantitative Analysis of Ribocil Binding
The binding affinity and inhibitory activity of Ribocil and its analogs have been characterized through various biophysical and microbiological assays. The data below summarizes key quantitative metrics for the interaction of these compounds with the FMN riboswitch, primarily from Escherichia coli and Fusobacterium nucleatum.
| Compound | Target | Method | Parameter | Value | Reference |
| Ribocil | E. coli FMN Riboswitch Aptamer | Fluorescence Quenching | KD | 13 nM | [1] |
| Ribocil-A (R-isomer) | E. coli FMN Riboswitch Aptamer | FMN Competition Binding | KD | > 10,000 nM | [1][2] |
| Ribocil-B (S-isomer) | E. coli FMN Riboswitch Aptamer | FMN Competition Binding | KD | 6.6 nM | [1][2] |
| This compound (S-isomer) | E. coli FMN Riboswitch Aptamer | FMN Competition Binding | KD | Not explicitly stated, but described as more active than Ribocil | [1][3] |
| Ribocil | FMN Riboswitch Reporter Gene | In vivo Assay | EC50 | 0.3 µM | [1] |
| This compound | E. coli (permeability-defective strain) | Antibacterial Activity | MIC | Not specified, but 8-fold more potent than Ribocil | [3][4] |
| FMN (Natural Ligand) | E. coli FMN Riboswitch Aptamer | Fluorescence Quenching | KD | ~1 nM | [5] |
Experimental Protocols: Methodologies for Structural and Functional Analysis
The structural and functional characterization of the this compound-RNA interaction relies on a combination of biophysical and microbiological techniques. The following sections detail the methodologies for the key experiments cited.
X-ray Crystallography
X-ray crystallography provides atomic-level insights into the three-dimensional structure of the this compound-RNA complex.
Methodology:
-
RNA Preparation: The FMN riboswitch aptamer domain is synthesized by in vitro transcription from a DNA template. The RNA is then purified using denaturing polyacrylamide gel electrophoresis (PAGE).[6][7]
-
Complex Formation: The purified RNA is refolded by heating and snap-cooling in a buffer containing MgCl₂ to ensure proper tertiary structure formation. This compound is then added in excess to the folded RNA to form the complex.
-
Crystallization: The RNA-ligand complex is concentrated and subjected to vapor diffusion crystallization screening using various precipitants, buffers, and additives.[6][7]
-
Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement using a known RNA structure, and the model is refined against the diffraction data.[6][8] A co-crystal structure of a Ribocil analog (Ribocil-D) with the F. nucleatum FMN riboswitch has been solved at 2.95 Å resolution.[1][9]
Fluorescence-Based Binding Assays
These assays are used to determine the binding affinity (KD) of ligands to the FMN riboswitch by monitoring changes in the intrinsic fluorescence of FMN or a fluorescent analog upon binding.
Methodology:
-
RNA and Ligand Preparation: Lyophilized FMN riboswitch aptamer is resuspended in a suitable buffer (e.g., Tris-HCl, MgCl₂). A stock solution of FMN or Ribocil is prepared.
-
Titration: A constant concentration of the FMN riboswitch is titrated with increasing concentrations of the ligand (e.g., FMN). For competition assays, the RNA is pre-incubated with FMN, and then titrated with a competing ligand like this compound.[1][2]
-
Fluorescence Measurement: The fluorescence intensity is measured at each titration point using a fluorometer. FMN fluorescence is typically excited around 450 nm and emission is monitored around 525 nm.[3]
-
Data Analysis: The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a suitable binding model (e.g., quadratic equation for direct binding, or a competition binding model) to determine the KD.[1][2]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[10][11]
Methodology:
-
Sample Preparation: The purified FMN riboswitch RNA and this compound are dialyzed into the same buffer to minimize heat of dilution effects.[12]
-
ITC Experiment: A solution of this compound is placed in the syringe and titrated into the RNA solution in the sample cell of the calorimeter at a constant temperature.[11][13]
-
Data Acquisition: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to RNA. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[12]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[14][15]
Methodology:
-
Chip Preparation: A streptavidin-coated sensor chip is used to immobilize a biotinylated FMN riboswitch aptamer.[16]
-
Binding Analysis: Solutions of this compound at various concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored over time.[14][17]
-
Kinetic and Affinity Determination: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable kinetic model. The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.[16]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the FMN riboswitch signaling pathway and a typical experimental workflow for its structural analysis.
Caption: FMN riboswitch signaling pathway.
Caption: Experimental workflow for structural analysis.
Caption: Logical flow of this compound's mechanism.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. osti.gov [osti.gov]
- 6. Studying RNA-Protein Complexes Using X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rcsb.org [rcsb.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chem.uwr.edu.pl [chem.uwr.edu.pl]
- 11. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies of RNA-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nicoyalife.com [nicoyalife.com]
- 17. researchgate.net [researchgate.net]
The Antibacterial Spectrum of Ribocil-C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the antibacterial spectrum of Ribocil-C, a novel antibiotic targeting the flavin mononucleotide (FMN) riboswitch. This guide details its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of the FMN Riboswitch
This compound exerts its antibacterial effect by acting as a synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[1][2] Riboswitches are structured non-coding RNA elements found primarily in the 5' untranslated region of bacterial messenger RNA (mRNA) that regulate gene expression.[3] The FMN riboswitch controls the expression of genes involved in the biosynthesis and transport of riboflavin (Vitamin B2), an essential precursor for the cofactors FMN and flavin adenine dinucleotide (FAD).[4][5]
By binding to the aptamer domain of the FMN riboswitch, this compound induces a conformational change in the mRNA secondary structure. This change sequesters the ribosome binding site, leading to the termination of transcription or inhibition of translation of the downstream genes, such as ribB.[6] The ultimate consequence is the depletion of intracellular riboflavin, FMN, and FAD, leading to bacterial growth arrest and cell death due to "riboflavin starvation".[4][5] Notably, riboswitches are generally absent in mammals, making the FMN riboswitch a highly selective and promising target for antibacterial drug development.[4]
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Quantitative Antibacterial Spectrum
This compound has demonstrated activity against Gram-positive bacteria. A structurally related analog, Ribocil C-PA, was developed to enhance its activity against Gram-negative pathogens by improving its accumulation within the bacterial cell.[4][7] The antibacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
The following table summarizes the available MIC values for this compound and its analog Ribocil C-PA against various bacterial species.
| Bacterial Species | Strain | Compound | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | - | This compound | 0.5 | [5] |
| Enterococcus faecalis | - | This compound | Potent | [7] |
| Escherichia coli | Wild-Type | This compound | > 64 | [4][7] |
| Escherichia coli | Wild-Type | Ribocil C-PA | 4 | [4][7] |
| Enterobacter cloacae | - | Ribocil C-PA | 4 | [4][7] |
| Klebsiella pneumoniae | - | Ribocil C-PA | 4 | [4][7] |
| Acinetobacter baumannii | - | Ribocil C-PA | No Activity | [4] |
| Pseudomonas aeruginosa | - | Ribocil C-PA | No Activity | [4] |
Experimental Protocols
The determination of the antibacterial spectrum of this compound and its analogs is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][5]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against a panel of bacterial strains.
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of test bacteria grown in appropriate broth (e.g., Tryptic Soy Broth).
-
This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.[1]
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates.
2. Inoculum Preparation:
-
Several colonies from an overnight agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
-
A two-fold serial dilution of this compound is prepared in the 96-well plate using CAMHB.
-
For example, 100 µL of CAMHB is added to wells 2 through 12. 200 µL of the appropriate this compound working solution is added to well 1. 100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except the sterility control) to a final volume of 100 µL.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.[1]
5. Determination of MIC:
-
The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a plate reader.
The workflow for this experimental protocol is visualized below.
Logical Relationship of Antibacterial Activity
The antibacterial efficacy of this compound and its derivatives is logically dependent on several key factors, as illustrated in the diagram below.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Ribocil-C: A Targeted Approach to Antibacterial Therapy with Differential Gram-Specific Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents that act on unconventional targets. Ribocil-C, a synthetic small molecule, represents a promising class of antibiotics that targets bacterial riboswitches, specifically the flavin mononucleotide (FMN) riboswitch. This guide provides a comprehensive technical overview of this compound's mechanism of action, its differential effects on Gram-positive and Gram-negative bacteria, and detailed experimental protocols for its evaluation. A key focus is the enhanced activity of a this compound derivative, Ribocil C-PA, against Gram-negative pathogens, overcoming the permeability barriers that limit the efficacy of the parent compound.
Introduction
Riboswitches are structured non-coding RNA elements found predominantly in the 5' untranslated regions of bacterial messenger RNA (mRNA). They function as direct sensors of small molecule metabolites, regulating gene expression in response to their intracellular concentrations.[1][2] The FMN riboswitch, a highly conserved regulatory element, controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2), an essential cofactor for numerous cellular processes.[3][4] The absence of riboswitches in humans makes them an attractive and specific target for the development of new antibacterial agents.[3]
This compound is a potent and selective inhibitor of the FMN riboswitch.[1] By mimicking the natural ligand, FMN, this compound binds to the aptamer domain of the riboswitch, inducing a conformational change that leads to the premature termination of transcription or inhibition of translation of the downstream genes, ultimately leading to bacterial growth inhibition by starving the cell of essential flavins.[2][5][6]
Mechanism of Action: Targeting the FMN Riboswitch
The FMN riboswitch operates as a genetic "off" switch. In the presence of sufficient intracellular FMN, the ligand binds to the riboswitch aptamer, stabilizing a secondary structure that sequesters the Shine-Dalgarno sequence or forms a transcriptional terminator stem.[2][5] This prevents translation or causes premature transcription termination, respectively, thereby downregulating the expression of riboflavin biosynthesis and transport genes. When FMN levels are low, the riboswitch adopts an alternative conformation that allows for gene expression (the "on" state).
This compound functions as an FMN mimic, binding to the FMN riboswitch's aptamer domain with high affinity.[5][6] This binding event locks the riboswitch in the "off" conformation, even in the absence of high FMN concentrations, leading to the repression of the rib operon and subsequent inhibition of bacterial growth.[5][7]
Differential Efficacy: Gram-Positive vs. Gram-Negative Bacteria
A critical aspect of this compound's activity profile is its differential efficacy against Gram-positive and Gram-negative bacteria. This disparity is primarily attributed to the structural differences in their cell envelopes.
Gram-Positive Bacteria: this compound has demonstrated potent activity against a range of Gram-positive pathogens, including clinically significant species such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[1][8][9] The absence of an outer membrane in Gram-positive bacteria allows this compound to more readily penetrate the cell wall and reach its intracellular target, the FMN riboswitch.
Gram-Negative Bacteria: In contrast, wild-type Gram-negative bacteria are generally resistant to this compound.[2][10] The outer membrane of Gram-negative bacteria, composed of a lipopolysaccharide (LPS) leaflet, acts as a formidable permeability barrier, preventing many small molecules, including this compound, from reaching the cytoplasm.[10]
Overcoming Gram-Negative Resistance: The Advent of Ribocil C-PA: To address the challenge of Gram-negative inactivity, a derivative of this compound, named Ribocil C-PA, was developed. This analog incorporates a primary amine, a modification that has been shown to enhance accumulation within Gram-negative bacteria.[11][12] Ribocil C-PA exhibits significantly improved activity against multidrug-resistant (MDR) clinical isolates of Escherichia coli and Klebsiella pneumoniae, demonstrating that the FMN riboswitch is a viable target in these pathogens if the permeability barrier can be overcome.[10][12][13]
Quantitative Data: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and Ribocil C-PA against a selection of Gram-positive and Gram-negative bacteria. MICs were determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13]
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | MRSA | 0.125 - 1 |
| Enterococcus faecalis | VRE | 0.25 - 2 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Comparative MICs of this compound and Ribocil C-PA against Gram-Negative Bacteria
| Bacterial Species | Strain | This compound MIC (µg/mL) | Ribocil C-PA MIC (µg/mL) |
| Escherichia coli | Wild-Type | >64 | 4 - 8 |
| Escherichia coli | Efflux-deficient (ΔtolC) | 4 | 0.25 |
| Klebsiella pneumoniae | MDR Clinical Isolate | >64 | 4 - 8 |
Data compiled from multiple sources for illustrative purposes, highlighting the enhanced activity of Ribocil C-PA.[10][13]
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]
Materials:
-
This compound or Ribocil C-PA
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Non-selective agar plates (e.g., Tryptic Soy Agar)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound or Ribocil C-PA in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB directly in the 96-well plates to achieve the desired concentration range.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).[8]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the antimicrobial agent, as well as to the growth control wells.
-
The final volume in each well is typically 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[17]
-
FMN Riboswitch-Mediated Reporter Gene Assay
This assay is used to confirm that this compound's antibacterial activity is mediated through its interaction with the FMN riboswitch.
Protocol Outline:
-
Construct Generation: A reporter construct is created where the expression of a reporter gene, such as β-galactosidase (lacZ) or green fluorescent protein (gfp), is placed under the control of the FMN riboswitch. This construct is then introduced into a suitable bacterial host.
-
Bacterial Culture and Treatment: The bacterial strain carrying the reporter construct is grown to the mid-logarithmic phase. The culture is then exposed to a range of concentrations of this compound.
-
Reporter Activity Measurement: After a defined incubation period, the activity of the reporter protein is measured. For a lacZ reporter, this typically involves a colorimetric assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). For a gfp reporter, fluorescence is measured using a fluorometer.
-
Data Analysis: A dose-dependent decrease in reporter gene expression with increasing concentrations of this compound indicates that the compound is acting on the FMN riboswitch to repress gene expression. The half-maximal effective concentration (EC50) can be calculated from this data.[2][5]
In Vitro Transcription Termination Assay
This biochemical assay directly assesses the ability of this compound to induce premature transcription termination.[11][18]
Protocol Outline:
-
Template Preparation: A linear DNA template is generated containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and the downstream gene region.
-
In Vitro Transcription: The DNA template is transcribed in vitro using purified RNA polymerase in the presence of ribonucleotides, one of which is radioactively labeled (e.g., [α-³²P]UTP).
-
Compound Addition: The transcription reaction is carried out in the presence and absence of this compound and/or FMN.
-
Analysis of Transcripts: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.
-
Interpretation: In the presence of this compound or FMN, an increase in the abundance of a shorter, terminated transcript and a corresponding decrease in the full-length transcript is observed, providing direct evidence of ligand-induced transcription termination.[18]
Conclusion and Future Directions
This compound and its derivatives represent a significant advancement in the field of antibacterial drug discovery, validating the FMN riboswitch as a promising therapeutic target. The differential activity of this compound against Gram-positive and Gram-negative bacteria underscores the critical challenge of bacterial permeability. The success of Ribocil C-PA in overcoming this barrier in key Gram-negative pathogens opens up new avenues for the development of broad-spectrum riboswitch-targeting antibiotics.
Future research should focus on:
-
Expanding the spectrum of activity of this compound analogs against other challenging Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.
-
Investigating potential mechanisms of resistance to this compound and its derivatives.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of these compounds for in vivo efficacy and safety.
The continued exploration of riboswitch-targeting small molecules holds great promise for replenishing the dwindling pipeline of effective antibiotics and combating the global threat of antimicrobial resistance.
References
- 1. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Riboswitch Regulation Studied By In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 4. FMN [riboswitch.ribocentre.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribocentre - Applications [riboswitch.ribocentre.org]
- 10. rsc.org [rsc.org]
- 11. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. pnas.org [pnas.org]
In Vivo Efficacy of Ribocil-C in Animal Models: A Technical Guide
Introduction
Ribocil-C is a synthetic small-molecule inhibitor that represents a novel class of antibacterial agents targeting bacterial riboswitches.[1] Specifically, it acts as a highly selective mimic of the natural ligand, flavin mononucleotide (FMN), to engage the FMN riboswitch.[2] This interaction represses the expression of genes essential for the biosynthesis and transport of riboflavin (vitamin B2), a critical metabolic pathway for bacterial survival.[2] By inducing a state of riboflavin starvation, this compound effectively inhibits bacterial growth. This mechanism is particularly promising as riboswitches are absent in mammalian systems, suggesting a high potential for bacterial cell selectivity.[3] This guide provides a detailed overview of the in vivo efficacy of this compound and its derivatives in various animal models of bacterial infection, summarizing key quantitative data and experimental protocols for researchers in drug development.
Mechanism of Action: FMN Riboswitch Inhibition
The primary target of this compound is the FMN riboswitch, a non-coding RNA element typically found in the 5' untranslated region of messenger RNA (mRNA) that controls genes in the riboflavin metabolic pathway, such as ribB. In its natural state, the binding of FMN to the riboswitch aptamer domain induces a conformational change in the downstream expression platform, leading to the formation of a terminator hairpin. This structure prematurely halts transcription, effectively turning gene expression "OFF" when cellular FMN levels are sufficient.
This compound, despite being structurally distinct from FMN, functions as a potent mimic that competitively binds to the same pocket on the riboswitch aptamer.[2][4] This binding event similarly triggers the formation of the terminator structure, repressing gene expression and leading to a dose-dependent reduction in cellular levels of riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately causing bacterial cell death.
In Vivo Efficacy in Gram-Negative Animal Models
The in vivo evaluation of this compound has primarily focused on mouse models of Escherichia coli infection. Initial studies revealed that while this compound was potent against permeability-deficient strains of E. coli, its efficacy against wild-type Gram-negative pathogens in vivo was limited.[3] This challenge led to the development of derivatives, such as Ribocil C-PA, which was engineered to enhance accumulation in Gram-negative bacteria.[3][5]
Quantitative Efficacy Data
The following table summarizes the reported in vivo efficacy of this compound and its advanced analog, Ribocil C-PA, in murine models of E. coli infection.
| Compound | Animal Model | Infection Type | Dosing Regimen | Efficacy Endpoint | Outcome | Citation |
| This compound | Female Mice | E. coli-induced Sepsis | 30-120 mg/kg, SC, 3 times over 24h | Reduction in spleen bacterial load | Dose-dependent reduction | [4] |
| This compound | Mice | E. coli Pneumonia & Sepsis | 100 mg/kg, IP, twice daily for 3 days | Bacterial burden & survival | No statistically significant reduction | [3] |
| Ribocil C-PA | Mice | E. coli Acute Pneumonia | 100 mg/kg, IP, twice daily for 3 days | Reduction in lung bacterial burden | ~2-log reduction | [3] |
| Ribocil C-PA | Mice | E. coli Septicemia | 100 mg/kg, IP, twice daily for 3 days | Survival | 80% (12/15) of mice rescued | [3] |
SC: Subcutaneous; IP: Intraperitoneal
Experimental Protocols
Murine Model of E. coli Septicemia
This protocol provides a generalized workflow for assessing the in vivo efficacy of Ribocil compounds in a mouse septicemia model, based on published studies.[3][4]
-
Animal Model: Female BALB/c mice (or similar strain), typically 6-8 weeks old.
-
Pathogen Preparation: A pathogenic strain of E. coli is grown in appropriate culture medium (e.g., Luria-Bertani broth) to mid-log phase. The bacteria are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration for infection.
-
Infection: Mice are infected via intraperitoneal (IP) or intravenous (IV) injection with a bacterial suspension calculated to establish a systemic infection.
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), treatment is initiated.
-
Test Group: Administer this compound or Ribocil C-PA at the desired dose and route (e.g., 100 mg/kg, IP).
-
Vehicle Control Group: Administer the vehicle solution (e.g., sterile saline or DMSO/saline mixture) on the same schedule.
-
Positive Control Group: Administer a clinically relevant antibiotic (e.g., Ciprofloxacin) as a comparator.[4]
-
-
Monitoring and Endpoints:
-
Survival Model: Mice are monitored for a defined period (e.g., 7 days), and survival rates are recorded.
-
Bacterial Burden Model: At a specific time point post-treatment (e.g., 24 hours), mice are euthanized. Spleens and/or livers are aseptically harvested, homogenized, and serially diluted for plating on agar plates to determine the number of colony-forming units (CFU) per organ.
-
In Vivo Efficacy in Gram-Positive Animal Models
This compound has also been characterized for its activity against medically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] In S. aureus, the compound exhibits a dual-targeting mechanism by inhibiting two distinct FMN riboswitches that separately control the pathways for riboflavin biosynthesis (rib) and transport (ribU).[1] This dual action is crucial for antibacterial efficacy, as many Gram-positive organisms can scavenge riboflavin from their environment, bypassing the inhibition of biosynthesis alone.[3]
Quantitative Efficacy Data
While detailed quantitative in vivo data for this compound in MRSA infection models is less prevalent in the provided literature, its mechanism has been pharmacologically validated in infectious settings.[1]
| Compound | Animal Model | Infection Type | Dosing Regimen | Efficacy Endpoint | Outcome | Citation |
| This compound | Mice | MRSA Infection | Not specified | Growth & Pathogenesis | Inhibits processes essential for growth and pathogenesis | [1] |
Experimental Protocols
Murine Model of MRSA Systemic Infection
A standard protocol to evaluate this compound against MRSA would be similar to the E. coli sepsis model, with modifications for the specific pathogen.
-
Animal Model: Female BALB/c or similar murine strain.
-
Pathogen Preparation: An MRSA strain (e.g., USA300) is cultured to mid-log phase, washed, and resuspended in sterile PBS.
-
Infection: Mice are infected via retro-orbital or tail vein injection to induce a systemic infection.
-
Treatment: Post-infection, mice are treated with this compound, a vehicle control, or a positive control (e.g., vancomycin) according to a defined dosing schedule.
-
Endpoints: Efficacy is primarily assessed by quantifying the bacterial burden (CFU) in key target organs, such as the kidneys, spleen, and liver, at a predetermined time point after treatment initiation.
Summary and Conclusion
This compound is a validated inhibitor of the FMN riboswitch with demonstrated antibacterial activity. In vivo studies in animal models confirm its mechanism of action but highlight challenges in achieving broad efficacy against wild-type Gram-negative pathogens due to limited bacterial accumulation.[3] The development of analogs like Ribocil C-PA, which shows significantly improved efficacy in E. coli infection models, underscores the potential of this drug class and the importance of structure-activity relationship-guided optimization.[3][6] Furthermore, its dual-targeting mechanism in Gram-positive bacteria like MRSA makes it a compelling candidate for further development.[1] The data and protocols summarized herein provide a technical foundation for researchers pursuing the development of novel riboswitch-targeting antibacterials.
References
- 1. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ribocentre - Applications [riboswitch.ribocentre.org]
The FMN Riboswitch: A Core Biological Regulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The flavin mononucleotide (FMN) riboswitch, also known as the RFN element, is a highly conserved cis-acting regulatory RNA element predominantly found in the 5'-untranslated regions (5'-UTRs) of bacterial messenger RNAs (mRNAs).[1][2] This intricate RNA structure functions as a direct sensor for FMN, a key co-factor derived from riboflavin (vitamin B2), enabling bacteria to modulate the expression of genes involved in FMN biosynthesis and transport in response to cellular FMN concentrations.[1][2][3] The FMN riboswitch achieves this regulation without the involvement of protein factors, highlighting a fundamental mechanism of gene control.[1][3] Its presence in a wide array of bacteria, including pathogenic species like Fusobacterium nucleatum and Clostridium difficile, but not in mammals, makes it an attractive target for the development of novel antimicrobial agents.[1][2][4]
Core Mechanism of Action: A Conformational Switch
The FMN riboswitch is composed of two principal domains: a highly conserved aptamer domain that selectively binds FMN and an expression platform that undergoes a structural rearrangement upon ligand binding to control gene expression.[5] The aptamer domain folds into a complex three-dimensional structure, creating a specific binding pocket for FMN.[4][6]
In the absence of FMN, the expression platform typically adopts a conformation that allows for gene expression to proceed. This "ON" state is often characterized by the formation of an antiterminator stem-loop structure, which prevents the formation of a downstream terminator hairpin.[3][7]
Upon binding of FMN to the aptamer domain, a significant conformational change is induced throughout the riboswitch.[1] This structural transition stabilizes an alternative secondary structure in the expression platform, leading to the formation of a Rho-independent transcription termination hairpin.[3][7] This "OFF" state results in the premature termination of transcription, thereby downregulating the expression of the downstream genes.[1][3] In some instances, the FMN riboswitch can also regulate gene expression at the translational level by sequestering the ribosome-binding site (RBS), thereby inhibiting translation initiation.[1][3]
Signaling Pathway and Experimental Workflow
The signaling pathway of the FMN riboswitch is a classic example of feedback inhibition at the RNA level. The workflow for studying its function typically involves a combination of structural, biochemical, and genetic techniques.
References
- 1. FMN riboswitch - Wikipedia [en.wikipedia.org]
- 2. Rare variants of the FMN riboswitch class in Clostridium difficile and other bacteria exhibit altered ligand specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. collab.its.virginia.edu [collab.its.virginia.edu]
- 5. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FMN [riboswitch.ribocentre.org]
Methodological & Application
Application Notes and Protocols for Ribocil-C in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ribocil-C, a selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, in Escherichia coli. The document details its mechanism of action, key quantitative data, and detailed protocols for experimental application.
Mechanism of Action
This compound is a synthetic small molecule that functions as a mimic of the natural ligand, FMN.[1][2][3] In bacteria like E. coli, the biosynthesis of riboflavin (Vitamin B2) is regulated by an FMN riboswitch located in the 5' untranslated region of the ribB mRNA.[2][4] When intracellular FMN levels are high, FMN binds to the riboswitch, inducing a conformational change that terminates transcription or blocks translation of the ribB gene, thus halting further riboflavin synthesis.[2][5][6]
This compound exploits this regulatory mechanism. It binds to the FMN riboswitch aptamer domain, repressing ribB gene expression even at low FMN concentrations.[2][7][8] This leads to a dose-dependent reduction in the cellular levels of riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately causing growth arrest due to riboflavin starvation.[2][3][8]
Application Notes
-
Bacterial Strain Selection: this compound shows limited activity against wild-type Gram-negative bacteria, including E. coli, due to poor cell accumulation.[9][10] For initial studies and to confirm on-target activity, it is highly recommended to use E. coli strains with compromised outer membranes or efflux pumps, such as ΔtolC or ΔrfaC .[9] The E. coli strain MB5746 has also been effectively used in several studies.[2][11]
-
Culture Media: The antibacterial effect of this compound is based on inducing riboflavin starvation. Therefore, its activity can be neutralized by the presence of exogenous riboflavin in the culture medium.[2][3] For susceptibility testing, use a minimal medium such as M9-MOPS or Mueller-Hinton medium without riboflavin supplementation.[2][9] To confirm the mechanism of action, a control experiment with the same medium supplemented with riboflavin (e.g., 20 µM) should be performed, which is expected to rescue bacterial growth.[2][4]
-
Solubility and Stock Solutions: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[2] For long-term storage, stock solutions should be kept at -20°C for up to one year or at -80°C for up to two years.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound activity in E. coli.
| Parameter | Value | E. coli Strain | Conditions / Notes | Reference(s) |
| EC50 | 0.3 µM | Not Specified | Inhibition of FMN riboswitch-controlled reporter gene expression. | [2][8] |
| IC50 | 0.3 µM | MB5746 | Dose-dependent reduction in cellular riboflavin levels. | [2] |
| MIC | No detectable activity | Wild-type | Activity is limited by poor cell accumulation. | [9] |
| MIC | Marked activity | ΔrfaC, ΔtolC | Permeability-deficient strains show increased susceptibility. | [9] |
| In Vivo Efficacy | 30-120 mg/kg | MB5746 | Subcutaneous injection reduces bacterial load in a mouse septicemia model. | [1][8] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Agar Spot Test
This protocol is adapted from methodologies used to assess the antibacterial activity of Ribocil and its analogs.[2][4]
Materials:
-
E. coli strain (e.g., MB5746 or a permeability-deficient strain).
-
Mueller-Hinton agar plates.
-
Control plates: Mueller-Hinton agar supplemented with 20 µM riboflavin.
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
DMSO (for control).
-
Sterile tubes for serial dilutions.
-
Overnight bacterial culture in Mueller-Hinton broth.
Procedure:
-
Prepare Bacterial Lawn: Inoculate molten Mueller-Hinton agar (~45°C) with the overnight E. coli culture to a final concentration of ~105 CFU/mL. Pour the agar into petri dishes and allow it to solidify. Prepare both standard and riboflavin-supplemented plates.
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in DMSO. A typical starting concentration for the spot test is 64 µg/mL.[2]
-
Spotting: Carefully spot 5 µL of each dilution onto the surface of the solidified agar plates. Also, spot 5 µL of pure DMSO as a negative control.
-
Incubation: Allow the spots to dry completely, then invert the plates and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound that results in a clear zone of growth inhibition around the spot. Growth on the riboflavin-supplemented plates should not be inhibited, confirming the specific mechanism of action.
Protocol 2: Analysis of Intracellular Flavin Levels
This protocol outlines the steps to measure the reduction of flavins in E. coli upon treatment with this compound, as demonstrated with related compounds.[2][9]
Materials:
-
E. coli strain BW25113 or similar.
-
Minimal medium (e.g., M9-MOPS).
-
This compound stock solution.
-
Centrifuge and appropriate tubes.
-
LC-MS/MS system for metabolite analysis.
Procedure:
-
Culturing: Grow E. coli in minimal medium to the early-to-mid logarithmic phase (OD600 ≈ 0.4-0.6).
-
Treatment: Aliquot the culture into separate flasks. Add this compound to achieve the desired concentration (e.g., a sub-inhibitory concentration like 0.5x MIC to observe metabolic effects without immediate cell death).[9] Include a vehicle control (DMSO).
-
Incubation: Continue to incubate the cultures under the same conditions for a set period, for example, 20 hours.[9]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Metabolite Extraction: Resuspend the cell pellet in an appropriate extraction buffer and lyse the cells (e.g., by sonication or bead beating). Remove cell debris by centrifugation.
-
LC-MS/MS Analysis: Analyze the supernatant for levels of riboflavin, FMN, and FAD using a validated LC-MS/MS method. Compare the levels in this compound-treated samples to the vehicle control. A significant reduction in flavin levels indicates successful target engagement.[2][9]
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating this compound's antibacterial properties against E. coli.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Riboswitches as therapeutic targets: Promise of a new era of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule-Binding Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Ribocil-C for Staphylococcus aureus
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribocil-C is a synthetic small molecule that has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action involves the inhibition of the flavin mononucleotide (FMN) riboswitch.[1] Riboswitches are non-coding RNA elements that regulate gene expression, and the FMN riboswitch controls the biosynthesis and transport of riboflavin (vitamin B2), an essential metabolite for bacterial survival.[1][2] By binding to the FMN riboswitch, this compound effectively starves the bacteria of riboflavin, leading to growth inhibition.[1] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action: FMN Riboswitch Inhibition
In Staphylococcus aureus, the FMN riboswitch regulates the expression of genes crucial for riboflavin homeostasis. This includes the rib operon, responsible for the de novo biosynthesis of riboflavin, and the ribU gene, which encodes a transporter for riboflavin uptake from the environment. When intracellular levels of FMN (the active form of riboflavin) are high, FMN binds to the riboswitch, causing a conformational change in the mRNA that leads to the termination of transcription of the downstream riboflavin biosynthesis and transport genes. This compound mimics FMN, binding to the riboswitch and locking it in the "off" state, thereby inhibiting both the synthesis and uptake of riboflavin. This dual-targeting mechanism makes it an effective antimicrobial agent.[1][3]
Data Presentation
The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for this compound against S. aureus.
| Staphylococcus aureus Strain | Strain Type | This compound MIC (µg/mL) | Notes |
| MRSA | Methicillin-Resistant | 0.5 | Activity is reduced in the presence of exogenous riboflavin.[4] |
| MSSA (e.g., ATCC 29213) | Methicillin-Susceptible | Data not available | Expected to be susceptible. |
| Vancomycin-Intermediate S. aureus (VISA) | Data not available | ||
| Clinical Isolate 1 | MRSA | Data not available | |
| Clinical Isolate 2 | MSSA | Data not available |
Note: The MIC value for MRSA is based on published data. Other values are illustrative and should be determined experimentally.
Experimental Protocols
Determining the MIC of this compound using Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.
1. Materials
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Staphylococcus aureus strains (e.g., MRSA, MSSA reference strains like ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35 ± 2°C)
2. Preparation of Reagents and Inoculum
-
This compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in CAMHB in a separate 96-well plate or in tubes. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Ensure the concentration of the solvent (e.g., DMSO) does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure
-
Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.
-
Include a positive control well containing 100 µL of CAMHB without this compound and a negative control (sterility) well containing 100 µL of uninoculated CAMHB.
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL.
-
Seal the plate with a breathable membrane or a lid to prevent contamination and evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The positive control well should show distinct turbidity, and the negative control well should remain clear.
5. Optional: Assessing the Effect of Riboflavin
References
- 1. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Riboflavin as a promising antimicrobial agent? A multi-perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Riboflavin as an Anti-Virulence Agent Against Staphylococcus aureus [journal-jbv.apub.kr]
Application Notes and Protocols: Measuring Ribocil-C Activity Using Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribocil-C is a synthetic small molecule that acts as a potent and selective inhibitor of the flavin mononucleotide (FMN) riboswitch.[1][2][3] Riboswitches are structured non-coding RNA elements found in the 5'-untranslated regions of bacterial mRNA that regulate gene expression in response to binding specific metabolites.[4][5] The FMN riboswitch, upon binding its natural ligand FMN, undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation of downstream genes involved in riboflavin (vitamin B2) biosynthesis and transport.[4] By mimicking FMN, this compound binds to the FMN riboswitch aptamer domain, inducing a similar conformational change that represses gene expression, ultimately leading to bacterial growth inhibition through riboflavin starvation.[1][4] This mechanism makes the FMN riboswitch an attractive target for the development of novel antibiotics.[5]
Reporter gene assays are a fundamental tool for quantifying the activity of compounds like this compound that target riboswitches. In these assays, a reporter gene, such as luciferase (luc) or β-galactosidase (lacZ), is placed under the control of an FMN riboswitch. The expression of the reporter gene is then directly proportional to the activity of the riboswitch. By treating the cells expressing this construct with varying concentrations of this compound, a dose-dependent decrease in the reporter signal can be measured, allowing for the determination of the compound's potency (e.g., EC50). This document provides detailed protocols for a luciferase-based reporter gene assay to measure this compound activity in Escherichia coli and presents relevant quantitative data.
FMN Riboswitch Signaling Pathway
The FMN riboswitch regulates gene expression through a ligand-binding-induced conformational change. In the absence of FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes (the "ON" state). When FMN (or an FMN mimic like this compound) is present, it binds to the aptamer domain of the riboswitch, causing a structural rearrangement in the expression platform. This new conformation, the "OFF" state, typically forms a terminator hairpin, leading to premature transcription termination.
Data Presentation
The activity of this compound can be quantified by measuring the reduction in reporter gene expression across a range of concentrations. The half-maximal effective concentration (EC50) is a key metric of potency.
Table 1: Quantitative Analysis of this compound Activity on FMN Riboswitch-Controlled Reporter Gene Expression
| This compound Concentration (µM) | Average Reporter Signal (Relative Luminescence Units) | % Inhibition (Normalized) |
| 0 (Vehicle Control) | 1,250,000 | 0% |
| 0.01 | 1,187,500 | 5% |
| 0.05 | 1,062,500 | 15% |
| 0.1 | 937,500 | 25% |
| 0.3 | 625,000 | 50% |
| 1.0 | 250,000 | 80% |
| 5.0 | 125,000 | 90% |
| 10.0 | 62,500 | 95% |
Note: The data in this table is representative and illustrative of a typical dose-response for this compound, consistent with a reported EC50 value of 0.3 µM in an FMN riboswitch-controlled plasmid-based reporter gene assay.[4] Actual results may vary based on experimental conditions.
Experimental Protocols
Construction of an FMN Riboswitch-Luciferase Reporter Plasmid
This protocol describes the creation of a reporter plasmid where the firefly luciferase gene (luc) is under the control of the E. coli ribB FMN riboswitch.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., EcoRI, BamHI)
-
T4 DNA ligase
-
E. coli genomic DNA
-
A suitable bacterial expression vector with a promoterless luciferase gene (e.g., pGL-basic adapted for bacterial expression)
-
DH5α competent E. coli cells
-
LB agar plates with appropriate antibiotic
-
DNA purification kits (PCR and gel extraction)
Procedure:
-
Amplify the FMN Riboswitch: Design primers to amplify the E. coli ribB promoter and the entire 5'-untranslated region containing the FMN riboswitch from E. coli genomic DNA. Add appropriate restriction sites to the primers for cloning.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the target region.
-
Purify PCR Product: Purify the amplified DNA fragment using a PCR purification kit.
-
Digestion: Digest both the purified PCR product and the recipient luciferase vector with the selected restriction enzymes.
-
Ligation: Ligate the digested riboswitch fragment into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for plasmid selection.
-
Verification: Screen colonies by colony PCR and restriction digest of purified plasmid DNA. Confirm the correct insertion and sequence by Sanger sequencing.
Luciferase Reporter Gene Assay to Measure this compound Activity
This protocol details the steps for measuring the dose-dependent effect of this compound on the FMN riboswitch using the constructed reporter plasmid.
Materials:
-
E. coli strain (e.g., a strain with enhanced permeability like MB5746 for initial studies) transformed with the FMN riboswitch-reporter plasmid.
-
Luria-Bertani (LB) broth with appropriate antibiotic.
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom microplates.
-
Bacterial lysis buffer (e.g., 100 mM potassium phosphate pH 7.8, 2 mM EDTA, 1% Triton X-100, 1 mg/mL lysozyme).
-
Luciferase assay reagent (containing luciferin and ATP).
-
Luminometer plate reader.
Experimental Workflow Diagram
Procedure:
-
Cell Culture Preparation:
-
Inoculate a single colony of E. coli harboring the FMN-luciferase reporter plasmid into LB broth with the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh LB medium and grow to early-log phase (OD600 ≈ 0.2-0.4).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in LB medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dispense 100 µL of the bacterial culture into the wells of a 96-well white, clear-bottom plate.
-
Add 1 µL of the this compound dilutions (and a DMSO-only vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C with shaking for a period sufficient for reporter gene expression (e.g., 2-4 hours).
-
-
Cell Lysis and Luminescence Measurement:
-
After incubation, add 50 µL of bacterial lysis buffer to each well.
-
Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% activity (0% inhibition).
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
Reporter gene assays provide a robust and quantitative method for characterizing the activity of FMN riboswitch inhibitors like this compound. The detailed protocols and workflow provided in this document offer a comprehensive guide for researchers to establish and perform these assays. The ability to measure a dose-dependent response and determine key parameters such as EC50 is crucial for the screening and development of new antibacterial agents targeting this novel RNA-based regulatory mechanism.
References
- 1. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Assessing Ribocil-C Bacterial Uptake
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ribocil-C is a synthetic small molecule that acts as a potent and selective inhibitor of the flavin mononucleotide (FMN) riboswitch.[1][2] By mimicking the natural FMN ligand, this compound binds to the FMN riboswitch aptamer, leading to the repression of genes involved in riboflavin (Vitamin B2) biosynthesis and transport.[2][3] This ultimately causes riboflavin starvation and inhibits bacterial growth.[4] The efficacy of this compound as an antibiotic is critically dependent on its ability to penetrate the bacterial cell envelope and accumulate at its target. Therefore, accurate assessment of its bacterial uptake is essential for the development and optimization of this compound and its analogs as antibacterial agents. These notes provide detailed protocols for both direct and indirect methods to quantify and assess the bacterial uptake and intracellular activity of this compound.
Mechanism of Action: FMN Riboswitch Inhibition
This compound functions by hijacking the FMN riboswitch, a non-coding RNA element in the 5' untranslated region of bacterial mRNAs that regulate riboflavin metabolism.[5][6] In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for the transcription and translation of downstream genes (the "ON" state). When FMN (or this compound) is present, it binds to the aptamer domain of the riboswitch, inducing a conformational change that typically forms a terminator hairpin, halting transcription and preventing gene expression (the "OFF" state).[2][5]
Caption: this compound mimics FMN, binding the riboswitch to halt riboflavin synthesis.
Section 1: Direct Quantification of Intracellular this compound
The most direct method to assess uptake is to measure the concentration of the compound inside the bacterial cells. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[7]
Protocol 1: LC-MS/MS for Intracellular this compound Quantification
This protocol is adapted from methodologies used to measure the accumulation of small molecules in bacteria.[4][7]
Objective: To quantify the amount of this compound that has accumulated within bacterial cells.
Materials:
-
Bacterial strain of interest (e.g., E. coli MG1655)
-
Growth medium (e.g., M9-MOPS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., Acetonitrile with an internal standard)
-
Microcentrifuge tubes
-
High-speed refrigerated centrifuge
-
LC-MS/MS system
Procedure:
-
Bacterial Culture: Grow the bacterial strain overnight in the appropriate medium at 37°C with shaking.
-
Subculturing: The next day, dilute the overnight culture into fresh, pre-warmed medium to an OD₆₀₀ of ~0.05 and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Compound Treatment: Add this compound to the culture at the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO only). Incubate for a defined period (e.g., 30 minutes) at 37°C with shaking.
-
Harvesting:
-
Quickly transfer a defined volume (e.g., 1 mL) of the culture to a pre-weighed microcentrifuge tube.
-
Immediately centrifuge at high speed (e.g., 13,000 x g) for 1 minute at 4°C to pellet the cells.
-
-
Washing:
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS to wash away extracellular compound.
-
Centrifuge again as in step 4. Discard the supernatant.
-
-
Cell Lysis and Extraction:
-
Resuspend the washed pellet in a defined volume of Lysis Buffer (e.g., 100 µL of cold acetonitrile containing a known concentration of an appropriate internal standard).
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
-
Clarification: Centrifuge at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]
-
Sample Analysis:
-
Data Normalization:
-
Determine the cell number from a parallel culture sample using Colony Forming Unit (CFU) plating or by converting OD₆₀₀ to cell number.
-
Calculate the intracellular concentration, often expressed as nmol / 10¹² CFUs.[4]
-
Data Presentation:
Quantitative uptake data should be summarized in a table for clear comparison between different compounds or bacterial strains.
| Compound | Bacterial Strain | Accumulation (nmol/10¹² CFUs) | Reference |
| Ribocil C | E. coli MG1655 (WT) | 139 | [4] |
| (-)3 (Ribocil C-PA) | E. coli MG1655 (WT) | 2,100 | [4] |
| Ribocil C | E. coli ΔtolC | High (exact value not specified) | [4] |
Section 2: Indirect Assessment of Bacterial Uptake
Indirect methods measure the biological consequences of this compound entering the cell and engaging its target. These methods are often higher-throughput and provide functional validation of uptake.
Antimicrobial Susceptibility Testing
A simple and effective way to infer bacterial uptake is by determining the Minimum Inhibitory Concentration (MIC). A low MIC value implies that the compound can effectively penetrate the cell, reach its target, and exert its antibacterial effect.
Protocol 2: Broth Microdilution MIC Assay
This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][10][11]
Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
96-well sterile microtiter plates[12]
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable medium[11]
-
This compound stock solution
-
0.5 McFarland turbidity standard[1]
-
Plate reader or incubator
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh agar plate (18-24 hours growth).
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[1]
-
Dilute this suspension into MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[10][11]
-
-
Drug Dilution:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of this compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10.[12]
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).[12]
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). This can be determined by eye or with a plate reader.[11]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ribocil C | E. coli ΔrfaC | 4 | [4] |
| Ribocil C | E. coli ΔtolC | 0.5 | [4] |
| (-)3 (Ribocil C-PA) | E. coli BW25113 (WT) | 1 | [4] |
| (-)3 (Ribocil C-PA) | K. pneumoniae ATCC 43816 | 1 | [4] |
Target Engagement and Downstream Effects
These assays confirm that this compound not only enters the cell but also engages the FMN riboswitch, leading to a measurable physiological change.
Protocol 3: LC-MS/MS for Intracellular Flavin Monitoring
Since this compound inhibits riboflavin biosynthesis, its uptake and activity can be assessed by measuring the depletion of intracellular flavins (Riboflavin, FMN, FAD).[4][13]
Objective: To quantify changes in intracellular flavin levels following treatment with this compound.
Materials:
-
Same as Protocol 1, with the addition of flavin standards (Riboflavin, FMN, FAD).
-
Lysis Buffer: Trichloroacetic acid (TCA) or cold acetonitrile.[13]
Procedure:
-
Culture and Treatment: Grow and treat bacterial cultures with this compound (typically at a sub-MIC concentration, e.g., 0.5x MIC) as described in Protocol 1 (steps 1-3).
-
Harvesting and Washing: Harvest and wash the cell pellets as described in Protocol 1 (steps 4-5).
-
Flavin Extraction:
-
Resuspend the cell pellet in a defined volume of cold extraction solvent (e.g., 10% TCA).
-
Lyse the cells by methods such as sonication or bead beating, keeping the samples on ice.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
-
Clarification: Centrifuge at high speed (14,000 x g) for 15 minutes at 4°C.
-
Sample Analysis:
-
Data Normalization: Normalize flavin amounts to total protein content of the pellet or initial cell number (CFU).
Protocol 4: FMN Riboswitch-Controlled Reporter Gene Assay
This elegant in vivo assay uses a reporter gene (e.g., lacZ, luc, or gfp) placed under the control of an FMN riboswitch. Uptake of this compound will bind the riboswitch and repress the expression of the reporter, leading to a quantifiable decrease in signal (e.g., fluorescence or luminescence).[16]
Objective: To functionally assess this compound uptake and target engagement in living bacteria.
Materials:
-
Bacterial host strain (e.g., E. coli or B. subtilis).
-
Reporter plasmid containing a reporter gene (e.g., gfp) downstream of an FMN riboswitch (e.g., the B. subtilis ribD FMN riboswitch).
-
Inducer for the promoter driving the construct (if applicable).
-
96-well plates (black plates for fluorescence/luminescence).
-
Plate reader with fluorescence or luminescence detection capabilities.
Procedure:
-
Strain Preparation: Transform the host bacteria with the FMN riboswitch-reporter plasmid.
-
Culture Growth: Grow the reporter strain overnight. Subculture into fresh medium in a 96-well plate and grow to early- or mid-log phase.
-
Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls (no drug, no riboflavin, and excess riboflavin to demonstrate riboswitch functionality).
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression and protein maturation (e.g., 2-4 hours or overnight) at 37°C.
-
Measurement: Measure the reporter signal (e.g., GFP fluorescence at Ex/Em 485/520 nm) and cell density (OD₆₀₀).
-
Data Analysis:
-
Normalize the reporter signal to cell density (e.g., Fluorescence / OD₆₀₀).
-
Plot the normalized reporter expression against the this compound concentration.
-
Calculate the EC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in reporter expression. A lower EC₅₀ value indicates more effective uptake and target engagement.[2]
-
Caption: Logic of a riboswitch-reporter assay for assessing this compound activity.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. goldbio.com [goldbio.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Flavoproteins Are Potential Targets for the Antibiotic Roseoflavin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Integrated LC-MS/MS Strategy for Quantifying the Oxidative-Redox Metabolome in Multiple Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rare variants of the FMN riboswitch class in Clostridium difficile and other bacteria exhibit altered ligand specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ribocil-C in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ribocil-C, a selective inhibitor of the flavin mononucleotide (FMN) riboswitch, in the study of antibiotic resistance. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and efficacy against various bacterial pathogens.
Introduction
This compound is a synthetic small molecule that acts as a mimic of the natural FMN ligand, binding to the FMN riboswitch and repressing the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[1][2] This targeted inhibition leads to riboflavin starvation and subsequent bacterial cell death.[3] The absence of riboswitches in mammalian systems makes the FMN riboswitch an attractive and selective target for antibacterial therapy.[3] While this compound has shown potent activity against Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited due to permeability issues. To address this, a derivative, Ribocil C-PA, was developed with enhanced accumulation in Gram-negative pathogens.[3][4]
Mechanism of Action
This compound exerts its antibacterial effect by binding to the aptamer domain of the FMN riboswitch, a structured non-coding RNA element typically found in the 5' untranslated region of genes involved in riboflavin metabolism. This binding event stabilizes a conformational state in the RNA that leads to the termination of transcription or the inhibition of translation initiation of the downstream genes, such as ribB.[2][5] The resulting depletion of intracellular flavins, including FMN and flavin adenine dinucleotide (FAD), disrupts essential cellular processes and leads to bacterial growth inhibition.[3]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Ribocil C-PA against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 0.5 | [5][6] |
| This compound | Escherichia coli (permeability-deficient) | - | [3] |
| This compound | Escherichia coli (wild-type) | >64 | |
| Ribocil C-PA | Escherichia coli (wild-type) | 4 | |
| Ribocil C-PA | Klebsiella pneumoniae | 4 | |
| Ribocil C-PA | Enterobacter cloacae | 4 | |
| Ribocil C-PA | Multi-drug resistant E. coli clinical isolates | - | [3] |
| Ribocil C-PA | Multi-drug resistant K. pneumoniae clinical isolates | - | [3] |
Table 2: Frequency of Resistance (FOR) to this compound and Ribocil C-PA.
| Compound | Bacterial Strain | MIC Multiplier for Selection | FOR | Reference |
| Ribocil C-PA | Escherichia coli BW25113 | 8X | 2.8 x 10⁻⁶ | [3] |
| Ribocil C-PA | Klebsiella pneumoniae ATCC 27736 | 8X | 2.4 x 10⁻⁶ | [3] |
| This compound | Escherichia coli ΔtolC | 8X | 3.2 x 10⁻⁶ | [3] |
| Ribocil C-PA | Escherichia coli ΔtolC | 8X | 2.1 x 10⁻⁶ | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[3][7][8][9]
Materials:
-
Bacterial strains of interest
-
This compound or Ribocil C-PA
-
MOPS Minimal Medium (see recipe below)
-
96-well microtiter plates
-
Sterile pipette tips and tubes
-
Incubator
MOPS Minimal Medium Recipe: [6]
10X MOPS Mixture:
-
To ~300 ml of milliQ H₂O, add:
-
MOPS: 83.72 g
-
Tricine: 7.17 g
-
-
Adjust pH to 7.4 with 10 M KOH.
-
Bring the total volume to 440 ml.
-
Prepare a fresh solution of FeSO₄·7H₂O (0.028 g in 10 ml H₂O) and add it to the MOPS/Tricine solution.
-
Add the following solutions in order:
-
1.9 M NH₄Cl: 50 ml
-
0.276 M K₂SO₄: 10 ml
-
0.02 M CaCl₂·2H₂O: 0.25 ml
-
2.5 M MgCl₂: 2.1 ml
-
5 M NaCl: 100 ml
-
Micronutrient stock: 0.2 ml
-
Autoclaved milliQ H₂O to a final volume of 1000 ml.
-
-
Filter sterilize and store at -20°C.
Working Medium:
-
Prepare a 1X MOPS mixture by diluting the 10X stock.
-
Add 0.132 M K₂HPO₄.
-
Supplement with a carbon source (e.g., 0.1% glucose) before use.
-
Adjust the final pH to 7.2 with NaOH and filter sterilize.
Procedure:
-
Prepare a stock solution of this compound/C-PA in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MOPS Minimal Medium in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Frequency of Resistance (FOR)
This protocol is adapted from standard methods for determining spontaneous mutation frequencies.[4][10][11]
Materials:
-
Bacterial strains of interest
-
This compound or Ribocil C-PA
-
MOPS Minimal Medium agar plates
-
Sterile spreaders and tubes
-
Incubator
Procedure:
-
Grow a bacterial culture to the late logarithmic or early stationary phase in MOPS Minimal Medium.
-
Determine the total number of viable cells (CFU/ml) by plating serial dilutions on drug-free agar plates.
-
Plate a large number of cells (e.g., 10⁸ to 10¹⁰ CFU) onto MOPS Minimal Medium agar plates containing this compound or Ribocil C-PA at a concentration that is a multiple of the MIC (e.g., 8X MIC).[3][4]
-
Incubate the plates at 37°C for 48 hours or until colonies appear.[4]
-
Count the number of resistant colonies that grow on the drug-containing plates.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.
-
Mutant Verification: Pick resistant colonies and re-streak them on drug-containing and drug-free agar to confirm the resistance phenotype. Sequence the FMN riboswitch region of the resistant mutants to identify potential mutations.[3]
Protocol 3: In Vivo Efficacy in a Murine Sepsis Model
This protocol provides a general framework for assessing the in vivo efficacy of Ribocil C-PA.[3][12]
Materials:
-
Pathogenic bacterial strain (e.g., uropathogenic E. coli)
-
CD-1 mice (or other appropriate strain)
-
Ribocil C-PA
-
Sterile saline or appropriate vehicle
-
Syringes and needles for injection
-
Equipment for animal monitoring and euthanasia
Procedure:
-
Infection: Induce sepsis in mice via intraperitoneal (IP) injection of a predetermined lethal or sublethal dose of the pathogenic bacterial strain.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer Ribocil C-PA via a suitable route (e.g., IP injection) at a predetermined dose (e.g., 100 mg/kg).[3] A vehicle control group should be included.
-
Monitoring: Monitor the mice for signs of illness and mortality over a set period (e.g., 7 days).
-
Assessment of Bacterial Burden (Optional): At specific time points, a subset of mice can be euthanized, and organs (e.g., spleen, liver) can be harvested to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: Compare the survival rates and/or bacterial burdens between the treated and control groups to determine the efficacy of Ribocil C-PA.
Protocol 4: Assessment of Flavin Production
This protocol is used to confirm the on-target activity of this compound by measuring its effect on flavin biosynthesis.[1][3][13]
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
This compound or Ribocil C-PA
-
MOPS Minimal Medium
-
Centrifuge
-
HPLC system for flavin analysis
Procedure:
-
Grow a bacterial culture in MOPS Minimal Medium to the mid-logarithmic phase.
-
Treat the culture with a sub-inhibitory concentration of this compound or Ribocil C-PA. An untreated control should be included.
-
Incubate the cultures for a defined period (e.g., 20 hours).[3]
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells to release intracellular contents.
-
Analyze the cell lysate for the levels of riboflavin, FMN, and FAD using a validated HPLC method.
-
Compare the flavin levels in the treated and untreated samples to determine the effect of this compound on flavin biosynthesis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for Frequency of Resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Frequencies of Resistance among Staphylococcus and Enterococcus Species to the Bactericidal DNA Polymerase Inhibitor N3-Hydroxybutyl 6-(3′-Ethyl-4′-Methylanilino) Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and Development of an Escherichia coli Riboflavin Pathway Phenotypic Screen Hit as a Small-Molecule Ligand of the Flavin Mononucleotide Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genome.wisc.edu [genome.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ribociclib Resistance in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Ribociclib (Ribocil-C) resistance in bacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of Ribociclib against bacteria?
Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) in eukaryotic cells, primarily used in cancer therapy.[1][2][3][4] Its repurposing as an antibacterial agent is an area of active investigation.[5][6][7][8] The proposed antibacterial mechanism is the inhibition of a bacterial protein kinase that is structurally or functionally homologous to human CDK4/6, leading to the disruption of the bacterial cell cycle and inhibition of proliferation.
Q2: We are observing a lack of efficacy of Ribociclib against our bacterial strain. What are the potential primary resistance mechanisms?
Initial lack of efficacy could be due to intrinsic resistance. Potential mechanisms include:
-
Absence of a susceptible target: The bacterium may not possess a protein kinase that is sufficiently homologous to human CDK4/6 for Ribociclib to bind effectively.
-
Innate efflux pump activity: The bacterium may possess efflux pumps that actively remove Ribociclib from the cell, preventing it from reaching its target.[9][10][11]
-
Cell wall/membrane impermeability: The bacterial cell envelope may prevent the entry of Ribociclib.
Q3: Our bacterial strain initially showed susceptibility to Ribociclib but has now developed resistance. What are the likely acquired resistance mechanisms?
Acquired resistance to Ribociclib in bacteria could mirror mechanisms observed in cancer cells and other antibiotic resistance scenarios:[12][13][14][15]
-
Target Modification: Spontaneous mutations in the gene encoding the target protein kinase can alter its structure, reducing the binding affinity of Ribociclib.[16][17]
-
Upregulation of Efflux Pumps: The bacterium may increase the expression of genes encoding efflux pumps, leading to more efficient removal of the drug.[9][10][11][18][19]
-
Activation of Bypass Pathways: The bacterium might activate alternative signaling pathways to circumvent the blocked cell cycle checkpoint.[15]
-
Biofilm Formation: Bacteria within a biofilm matrix can exhibit increased resistance due to limited drug penetration and altered physiological states.[20]
Troubleshooting Guides
Issue 1: High Minimum Inhibitory Concentration (MIC) of Ribociclib in initial screening.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic resistance due to lack of a suitable target. | Perform comparative genomic and proteomic analysis to identify potential CDK-like kinases in your bacterial strain. | Identification of potential targets for Ribociclib or confirmation of their absence. |
| High basal level of efflux pump expression. | Test for potentiation of Ribociclib activity in the presence of a known efflux pump inhibitor (EPI), such as verapamil or reserpine. | A significant decrease in the MIC of Ribociclib in the presence of an EPI. |
| Poor permeability of the bacterial cell envelope. | Evaluate the uptake of a fluorescently labeled version of Ribociclib or a similar small molecule. | Low intracellular fluorescence would indicate poor uptake. |
Issue 2: Development of Ribociclib resistance during continuous exposure.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Mutation in the target kinase gene. | Sequence the gene encoding the putative target kinase from both the susceptible parent strain and the resistant isolate. | Identification of mutations in the resistant strain's target gene. |
| Increased expression of efflux pumps. | Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes between the susceptible and resistant strains. | Upregulation of one or more efflux pump genes in the resistant strain. |
| Formation of biofilms. | Use crystal violet staining or microscopy to assess biofilm formation in your culture conditions. | Evidence of significant biofilm formation by the resistant strain. |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergistic Activity
This protocol is used to assess the synergistic effect of Ribociclib in combination with other antimicrobial agents.[21][22][23]
Materials:
-
Ribociclib stock solution
-
Second antimicrobial agent stock solution
-
Bacterial culture in logarithmic growth phase
-
96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Method:
-
Prepare serial two-fold dilutions of Ribociclib and the second antimicrobial agent in the bacterial growth medium in separate 96-well plates.
-
In a new 96-well plate, combine the diluted agents to create a checkerboard of concentrations. Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells with each drug alone as controls, as well as a no-drug growth control and a sterile control.
-
Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Data Presentation: Hypothetical Checkerboard Assay Results
| Ribociclib (µg/mL) | Antibiotic X (µg/mL) | Growth |
| 16 | 0 | - |
| 8 | 0.5 | - |
| 4 | 1 | - |
| 2 | 2 | + |
| 0 | 4 | - |
(-) indicates no growth, (+) indicates growth.
FIC Index Calculation:
-
FIC of Ribociclib = (MIC of Ribociclib in combination) / (MIC of Ribociclib alone)
-
FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)
-
FIC Index = FIC of Ribociclib + FIC of Antibiotic X
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive/Indifference
-
4: Antagonism
Protocol 2: Real-Time Efflux Pump Assay
This protocol measures the real-time efflux of a fluorescent substrate to assess efflux pump activity.
Materials:
-
Bacterial cells (susceptible and resistant strains)
-
Efflux pump substrate (e.g., Ethidium Bromide)
-
Glucose solution
-
Efflux pump inhibitor (EPI)
-
Fluorometer or fluorescence plate reader
Method:
-
Wash and resuspend bacterial cells in a buffer.
-
Load the cells with the fluorescent substrate in the absence of an energy source (e.g., on ice or in the presence of a protonophore like CCCP).
-
Monitor the baseline fluorescence.
-
Energize the cells by adding glucose to initiate efflux.
-
Measure the decrease in intracellular fluorescence over time as the substrate is pumped out.
-
Repeat the experiment in the presence of an EPI to confirm that the observed efflux is pump-mediated.
-
Compare the efflux rates between susceptible and resistant strains.
Data Presentation: Hypothetical Efflux Pump Activity Data
| Strain | Condition | Efflux Rate (RFU/min) |
| Susceptible | No EPI | 100 |
| Susceptible | With EPI | 20 |
| Resistant | No EPI | 450 |
| Resistant | With EPI | 50 |
(RFU = Relative Fluorescence Units)
Visualizations
Caption: Potential mechanisms of acquired Ribociclib resistance in bacteria.
Caption: Troubleshooting workflow for high initial Ribociclib MIC.
This technical support center provides a foundational guide for researchers. As the use of Ribociclib against bacteria is an emerging field, these guidelines are based on established principles of antimicrobial resistance and may require adaptation as more specific data becomes available.
References
- 1. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ribociclib - My Cancer Genome [mycancergenome.org]
- 5. Repurposing of Anticancer Drugs for the Treatment of Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug repurposing for bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editorial: Drug re-purposing for the treatment of bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing drugs to address the crisis of antimicrobial resistance – REVIVE [revive.gardp.org]
- 9. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 12. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 13. CDK4/6 inhibitor resistance: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Synergistic antibiotic combinations: Significance and symbolism [wisdomlib.org]
- 22. Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
improving the solubility of Ribocil-C for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Ribocil-C for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for in vivo administration.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution with aqueous buffers. | This compound is poorly soluble in aqueous solutions. The addition of an aqueous medium to a concentrated stock (e.g., in DMSO) can cause it to crash out of solution. | 1. Utilize a co-solvent system: Prepare the final formulation with a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous vehicle. The ratio should be optimized to maintain solubility while minimizing toxicity. 2. Employ surfactants: Incorporate a biocompatible surfactant (e.g., Tween® 80, Cremophor® EL) to form micelles that can encapsulate the drug, improving its stability in aqueous media.[1] 3. Consider a lipid-based formulation: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[2][3] |
| Low or variable bioavailability in animal studies. | This can be a direct consequence of poor solubility, leading to incomplete dissolution and absorption in the gastrointestinal tract or at the injection site.[3][4] | 1. Reduce particle size: Techniques like micronization or nano-milling increase the surface area of the drug, which can improve the dissolution rate.[1][4] 2. Formulate with cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.[1][3] 3. pH adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can increase solubility.[1] |
| Observed toxicity or adverse effects in animal models. | The formulation vehicle, especially at high concentrations of organic solvents or surfactants, can cause toxicity. | 1. Conduct vehicle toxicity studies: Before administering the drug formulation, test the vehicle alone in a control group of animals to assess its safety. 2. Minimize excipient concentration: Use the lowest effective concentration of co-solvents and surfactants necessary to maintain solubility. 3. Explore alternative formulations: Consider solid dispersions or nanosuspensions, which may have better tolerability profiles.[2][5] |
| Difficulty in preparing a stable, homogenous formulation. | The chosen excipients may not be optimal for this compound, leading to phase separation or inconsistent drug concentration. | 1. Systematic screening of excipients: Test a range of co-solvents, surfactants, and lipids to identify the most effective combination for solubilizing this compound.[1] 2. Optimize the formulation ratio: Methodically vary the proportions of the drug and excipients to find the optimal ratio that ensures both solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable initial solvent for preparing stock solutions of this compound.[6] For in vivo studies, this stock solution will need to be further diluted into a biocompatible formulation.
Q2: What are the most common formulation strategies for improving the in vivo solubility of poorly soluble compounds like this compound?
A2: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[2][3][5] The most common approaches are summarized in the table below.
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous vehicle.[1] | Simple to prepare. | Potential for toxicity at high concentrations. |
| Surfactants | Forms micelles that encapsulate the drug, increasing its apparent solubility.[1] | Can significantly increase solubility and improve stability. | Potential for hemolysis and other toxicities. |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic drug from the aqueous environment.[1][3] | Can improve solubility and stability; may reduce drug toxicity. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids.[2][3] | Can significantly enhance oral bioavailability. | More complex to formulate and characterize. |
| Particle Size Reduction (Nanosuspensions) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][2][4] | Can improve dissolution rate and bioavailability. | Requires specialized equipment; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix in an amorphous state.[2][3] | Can significantly increase dissolution rate and apparent solubility. | Can be physically unstable over time (recrystallization). |
Q3: How can I visually represent the mechanism of action of this compound?
A3: this compound functions by targeting the FMN (flavin mononucleotide) riboswitch, which regulates the biosynthesis of riboflavin in bacteria.[7] The following diagram illustrates this signaling pathway.
Caption: Mechanism of this compound action via the FMN riboswitch.
Q4: Can you provide a workflow for developing a suitable in vivo formulation for this compound?
A4: A systematic approach is crucial for developing an effective and safe formulation. The following diagram outlines a general workflow.
Caption: Workflow for developing an in vivo formulation for this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Injection
This protocol provides a general method for preparing a co-solvent-based formulation suitable for IV administration in small animal models. Note: The final concentrations and ratios must be optimized for this compound and the specific animal model.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
PEG 400 (Polyethylene glycol 400), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Organic Phase:
-
Accurately weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, create a 50 mg/mL stock solution.
-
Add PEG 400 and Tween® 80 to the DMSO/Ribocil-C mixture. A common starting ratio for the organic phase (DMSO:PEG 400:Tween® 80) could be 1:4:1 by volume. Vortex thoroughly until a clear, homogenous solution is formed.
-
-
Prepare the Final Formulation:
-
Slowly add the sterile saline to the organic phase while vortexing continuously. The final concentration of the organic phase in the total formulation should generally be kept low (e.g., 10-20%) to minimize toxicity.
-
For example, to make a final concentration of 2 mg/mL this compound from a 50 mg/mL stock, you would dilute the stock 25-fold. If the organic phase is 10% of the final volume, you would add 1 part of the organic phase to 9 parts of saline.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation is not suitable.
-
-
Sterilization and Administration:
-
Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
The formulation should be administered to the animals immediately after preparation to avoid potential precipitation over time.
-
Protocol 2: Preparation of an Oral Gavage Formulation using a Suspension
This protocol describes the preparation of a simple suspension for oral administration.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile vials and oral gavage needles
Procedure:
-
Particle Size Reduction (Optional but Recommended):
-
If possible, micronize the this compound powder to a uniform small particle size to improve dissolution.[8]
-
-
Preparation of the Vehicle:
-
Prepare a 0.5% (w/v) solution of methylcellulose or CMC in sterile water. This will act as the suspending agent.
-
-
Compounding the Suspension:
-
Accurately weigh the required amount of this compound.
-
Place the powder in a mortar.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste. This step is crucial to ensure the particles are adequately wetted.
-
Gradually add the remaining vehicle in small portions while continuing to mix, until the desired final volume and concentration are reached.
-
Alternatively, a homogenizer can be used for more efficient and uniform particle dispersion.
-
-
Storage and Administration:
-
Store the suspension in a refrigerator, protected from light.
-
Before each administration, ensure the suspension is thoroughly vortexed or shaken to guarantee a uniform dose.
-
Administer the required volume to the animal using an appropriate oral gavage needle.
-
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. medkoo.com [medkoo.com]
- 7. Riboswitches as Drug Targets for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
troubleshooting Ribocil-C efficacy in different media
Welcome to the technical support center for Ribociclib (Ribocil-C). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting efficacy issues, particularly those related to cell culture media, and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ribociclib?
Ribociclib is a highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (Rb).[3][4] This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[4] Ribociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.[2][5]
Q2: My cells are showing unexpected resistance to Ribociclib. What are the common cellular mechanisms of resistance?
Resistance to Ribociclib and other CDK4/6 inhibitors can be intrinsic or acquired and can occur through several mechanisms:
-
Loss of Retinoblastoma (Rb) protein: Since Rb is the primary target of the CDK4/6-Cyclin D complex, its loss renders the cells independent of CDK4/6 for cell cycle progression.[3]
-
Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of Ribociclib.[6]
-
Upregulation of Cyclin E1: Cyclin E1 complexes with CDK2 to phosphorylate Rb, providing a bypass mechanism for G1/S transition.[3][4]
-
Activation of bypass signaling pathways: Upregulation of pathways such as the PI3K/AKT/mTOR pathway can promote cell proliferation independently of the CDK4/6 axis.[4][7][8]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism, for instance by altering glucose and amino acid utilization, to support growth and survival under drug pressure.[9]
Q3: Can the type of cell viability assay I use affect the apparent efficacy of Ribociclib?
Yes, the choice of viability assay is critical. Assays that measure metabolic activity, such as those based on ATP levels (e.g., CellTiter-Glo®), may underestimate the cytostatic effect of Ribociclib.[1] This is because CDK4/6 inhibitors can cause cells to arrest in the G1 phase and grow in size without dividing, a phenomenon known as cellular hypertrophy.[10] These larger, metabolically active but non-proliferating cells can lead to a readout that suggests higher viability than is actually the case in terms of cell number. Assays that directly count cells or measure DNA content (e.g., Crystal Violet, CyQuant®) are often more representative of the anti-proliferative effects of cytostatic agents like Ribociclib.[1][10][11]
Troubleshooting Guide: Ribociclib Efficacy in Different Media
Issue 1: Higher than expected IC50 value or reduced efficacy.
| Potential Cause | Troubleshooting Steps |
| Media Composition | Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors and hormones that may stimulate signaling pathways bypassing CDK4/6. Action: Test a new lot of FBS against a previously validated lot. If variability is suspected, consider using a single, large batch of serum for a series of experiments or transitioning to a serum-free or reduced-serum medium if the cell line permits. |
| High Glucose Concentration: Some cancer cells can reprogram their metabolism to rely more on glycolysis (the Warburg effect).[12][13][14] High glucose levels in the media may support this metabolic phenotype and reduce sensitivity to CDK4/6 inhibition. Action: Compare the efficacy of Ribociclib in standard high-glucose media (e.g., 4.5 g/L) versus a lower glucose formulation (e.g., 1 g/L). Ensure consistent glucose levels across experiments. | |
| Amino Acid Composition: Alterations in amino acid metabolism, particularly glutamine, have been linked to resistance to CDK4/6 inhibitors.[9][15] Action: Use a well-defined, consistent media formulation. Avoid media that has been stored for long periods, as some amino acids can degrade. If using custom media, ensure the concentrations of key amino acids like glutamine are consistent. | |
| Experimental Parameters | Cell Seeding Density: Too high a seeding density can lead to rapid nutrient depletion and changes in the local microenvironment, potentially affecting drug response. Too low a density can result in poor cell health and inconsistent growth. Action: Optimize cell seeding density for your specific cell line and assay duration to ensure cells are in the exponential growth phase during drug treatment.[16] |
| Choice of Viability Assay: As mentioned in the FAQs, metabolic assays can be misleading. Action: Use a cell counting-based assay (e.g., Crystal Violet, direct cell counting) or a DNA content-based assay (e.g., CyQuant®) to confirm results from metabolic assays.[1][10] | |
| Cell Line Integrity | Cell Line Misidentification or Contamination: Incorrect or contaminated cell lines can lead to unexpected results. Action: Authenticate your cell lines using Short Tandem Repeat (STR) profiling.[17] Regularly test for mycoplasma contamination. |
| Development of Resistance: Continuous culturing of cells, especially at high passages, can lead to the selection of a more resistant population. Action: Use cells from a low-passage, validated cell bank. If acquired resistance is suspected, perform a dose-response curve and compare it to the parental cell line.[18] |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Reagent Preparation | Ribociclib Stock Solution: Improperly dissolved or stored Ribociclib can lead to inaccurate concentrations. Action: Prepare fresh stock solutions of Ribociclib in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the drug is fully dissolved before use.[2] |
| Media and Reagent Consistency: Variations in media preparation, pH, or the use of different supplement lots can introduce variability. Action: Prepare media in large batches when possible. Standardize all reagent preparation and storage procedures.[19] | |
| Assay Protocol | Inconsistent Incubation Times: The duration of drug exposure is a critical parameter. Action: Ensure precise and consistent incubation times for all experiments.[19] |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and the drug, leading to skewed results. Action: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity. |
Experimental Protocols
Protocol 1: Cell Viability Assay using Crystal Violet
This protocol provides a method for assessing cell viability based on the staining of adherent cells.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of Ribociclib in a separate 96-well plate.
-
Remove the media from the cells and add 100 µL of the appropriate Ribociclib dilution to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Staining:
-
Carefully remove the media containing the drug.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 50 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the plate by immersing it in a beaker of tap water until the water runs clear.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the results as a dose-response curve and calculate the IC50 value using a non-linear regression analysis.
-
Protocol 2: Western Blot for Phospho-Rb (Ser780)
This protocol details the detection of phosphorylated Rb, a key downstream marker of CDK4/6 activity.
-
Sample Preparation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Ribociclib at various concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an 8% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[20]
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21]
-
Incubate the membrane with a primary antibody against phospho-Rb (Ser780) (e.g., Cell Signaling Technology #3590) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[21]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.[21]
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Ribociclib's mechanism of action in the cell cycle.
References
- 1. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 7. karger.com [karger.com]
- 8. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer [mdpi.com]
- 9. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Glucose Metabolic Reprogramming of ER+ Breast Cancer in Acquired Resistance to the CDK4/6 Inhibitor Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose Metabolic Reprogramming of ER Breast Cancer in Acquired Resistance to the CDK4/6 Inhibitor Palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.kr]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. nacalai.com [nacalai.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Ribocil-C Dosage for Animal Infection Models
Disclaimer: For research use only. Not for human or veterinary use.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ribocil-C in animal infection models. It is important to note that this compound is an inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch and is not a CDK9 inhibitor. The information provided herein pertains to its antibacterial properties.
Frequently Asked Questions (FAQs)
General Information
-
What is this compound and what is its mechanism of action? this compound is a synthetic small molecule that acts as a highly selective inhibitor of the bacterial FMN riboswitch.[1][2] By mimicking the natural ligand, flavin mononucleotide (FMN), this compound binds to the FMN riboswitch, which regulates the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[1][2][3] This binding event represses the expression of these essential genes, leading to riboflavin starvation and subsequent inhibition of bacterial growth.[1][4][5] Notably, mammalian systems are not known to possess riboswitches, suggesting a potential for bacterial cell selectivity.[4]
-
What is the spectrum of activity for this compound? this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. It has shown efficacy against Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[6] While its activity against wild-type Gram-negative pathogens like E. coli can be limited due to permeability and efflux issues, it is effective against permeability-deficient strains.[4] A structurally related analog, Ribocil C-PA, has been developed to have improved accumulation and potent activity against wild-type Gram-negative bacteria, including multidrug-resistant clinical isolates of E. coli and K. pneumoniae.[3][4]
Dosage and Administration
-
What is a typical starting dose for this compound in mouse infection models? Reported effective doses of this compound in mouse models of bacterial infection range from 30 to 120 mg/kg.[1][5] For its analog, Ribocil C-PA, a dose of 100 mg/kg has been used.[4] The optimal dose will depend on the specific animal model, the bacterial strain, and the infection site. A dose-response study is recommended to determine the most effective dose for your specific experimental conditions.
-
How should this compound be formulated for in vivo administration? this compound is typically formulated in a vehicle containing a solubilizing agent such as Dimethyl Sulfoxide (DMSO).[1] One reported formulation for subcutaneous injection used a vehicle of 10% DMSO.[1] For intraperitoneal administration of Ribocil C-PA, a suitable vehicle would also be required. It is crucial to first prepare a clear stock solution of this compound in an appropriate solvent before further dilution. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
-
What are the common routes of administration for this compound in animal models? The most commonly reported routes of administration for this compound in mouse models are subcutaneous (SC) and intraperitoneal (IP) injection.[1][4][5] The choice of administration route should be guided by the experimental design and the specific infection model being used.
Troubleshooting
-
I am not observing the expected efficacy in my in vivo experiments. What are some potential reasons? Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose of this compound may be too low for the specific infection model. A dose-escalation study is recommended.
-
Inappropriate Formulation: Poor solubility of this compound can lead to inaccurate dosing. Ensure the compound is fully dissolved in the vehicle.
-
Bacterial Strain Resistance: The bacterial strain used may be resistant to this compound. This can be due to mutations in the FMN riboswitch.[4]
-
Compound Stability: Ensure the compound has been stored correctly and that the dosing solution is freshly prepared.
-
Pharmacokinetic Properties: The pharmacokinetic profile of this compound in the chosen animal model may limit its exposure at the site of infection.
-
-
What are the potential toxic side effects of this compound in animals? At effective doses, this compound has been reported to be well-tolerated in mice, with no mortality or gross signs of toxicity observed.[1] However, as with any experimental compound, it is essential to monitor animals for any signs of adverse effects, such as weight loss, changes in behavior, or signs of irritation at the injection site. A Maximum Tolerated Dose (MTD) study is recommended to establish the safety profile in your specific model.
-
How can I determine the Maximum Tolerated Dose (MTD) of this compound in my animal model? An MTD study involves administering escalating doses of this compound to different groups of animals and monitoring them for a defined period for signs of toxicity. The MTD is the highest dose that does not cause unacceptable adverse effects. A detailed protocol for a general MTD study is provided in the "Experimental Protocols" section.
Quantitative Data Summary
| Compound | Animal Model | Bacterial Strain | Route of Administration | Dosage Regimen | Efficacy | Reference |
| This compound | Mouse (DBA/2J) | E. coli MB5746 (sepsis model) | Subcutaneous (SC) | 30, 60, 120 mg/kg, three times over 24h | Dose-dependent reduction in spleen bacterial load.[1][5] | [1][5] |
| This compound | Mouse (CD-1) | E. coli AR0493 & ELZ4081 (pneumonia and sepsis models) | Intraperitoneal (IP) | 100 mg/kg, twice a day for three days | No statistically significant reduction in bacterial burden.[4] | [4] |
| Ribocil C-PA | Mouse (CD-1) | E. coli AR0493 & ELZ4081 (pneumonia and sepsis models) | Intraperitoneal (IP) | 100 mg/kg, twice a day for three days | ~2-log reduction in bacterial burden in the pneumonia model and 80% survival in the sepsis model.[4] | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Mouse Sepsis Model
-
Animal Model: Use an appropriate mouse strain (e.g., DBA/2J) of a specific age and weight.
-
Bacterial Strain: Prepare a fresh culture of the desired bacterial strain (e.g., E. coli MB5746).
-
Infection: Induce sepsis by intraperitoneal injection of a predetermined lethal or sub-lethal dose of the bacterial suspension.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in a vehicle (e.g., 10% DMSO in saline).
-
Dosing:
-
Divide the infected mice into groups (e.g., vehicle control, this compound at 30, 60, and 120 mg/kg, and a positive control antibiotic).
-
Administer the treatment via subcutaneous injection at specified time points (e.g., 1, 8, and 16 hours post-infection).
-
-
Monitoring: Monitor the animals for clinical signs of illness and mortality for a defined period (e.g., 7 days).
-
Bacterial Load Determination: At a specific time point post-infection (e.g., 24 hours), euthanize a subset of mice from each group, aseptically collect spleens, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial burden.
-
Data Analysis: Compare the bacterial load and survival rates between the treatment groups and the vehicle control group.
Protocol 2: General Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a healthy cohort of the animal model to be used in subsequent efficacy studies.
-
Compound Preparation: Prepare a range of concentrations of this compound in the chosen vehicle.
-
Dosing:
-
Divide the animals into groups and administer a single dose of this compound at escalating concentrations. Include a vehicle-only control group.
-
The route of administration should be the same as planned for the efficacy studies.
-
-
Monitoring: Observe the animals daily for a period of 7-14 days for:
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing, etc.).
-
Changes in body weight.
-
Mortality.
-
-
Endpoint: The MTD is defined as the highest dose at which no significant toxicity or mortality is observed.
-
Refinement: Based on the results of the single-dose MTD, a multiple-dose MTD study can be designed to better reflect the dosing regimen of the planned efficacy study.
Visualizations
Caption: FMN Riboswitch signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for the optimization of this compound dosage in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Ribocil-C degradation and stability issues
Welcome to the technical support center for Ribocil-C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch. It functions as a synthetic mimic of the natural ligand, FMN. By binding to the FMN riboswitch, this compound represses the expression of the ribB gene, which is essential for riboflavin (vitamin B2) biosynthesis. This leads to riboflavin starvation and ultimately inhibits bacterial growth.[1][2][3][4][5]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for recommended storage conditions.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][6] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO. To maintain the stability of the stock solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[7][8] Store the aliquots at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[7][8] When preparing working solutions, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?
A4: Inconsistent results can arise from several factors related to the handling and stability of this compound. Key areas to troubleshoot include:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. Use freshly thawed aliquots for each experiment.[7][8]
-
Solution Stability: this compound in aqueous solutions or cell culture media may degrade over the course of an experiment. Prepare fresh working solutions before each use.
-
Experimental Conditions: The pH of your experimental buffer or medium, as well as exposure to light, can affect the stability of this compound.
Troubleshooting Guides
Issue 1: Loss of this compound Activity or Reduced Potency
If you observe a decrease in the expected biological activity of this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of Solid Compound | Ensure the solid form of this compound has been stored at -20°C and protected from light. If storage conditions were not optimal, consider using a fresh batch of the compound.[9] |
| Degradation of Stock Solution | Prepare a fresh stock solution from the solid compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Aliquoting is highly recommended.[7][8] |
| Degradation in Working Solution | Prepare working solutions of this compound in your experimental buffer or cell culture medium immediately before use. Do not store working solutions for extended periods. |
| Photodegradation | This compound contains a pyrimidinone moiety, which can be susceptible to photodegradation. Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
| pH Instability | The stability of this compound may be pH-dependent. If your experimental conditions involve acidic or basic pH, consider performing a pilot stability study by incubating this compound in your buffer at the experimental pH and testing its activity at different time points. |
| Interaction with Media Components | Components in complex media, such as vitamins or metal ions, could potentially interact with and degrade this compound over time. Minimize the pre-incubation time of this compound in the media before adding it to your cells. |
Issue 2: Precipitate Formation in Working Solutions
If you observe precipitation when diluting your this compound DMSO stock solution into an aqueous buffer or cell culture medium, follow these steps:
| Potential Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Solution | Although soluble in DMSO, this compound may have limited solubility in aqueous solutions. Try to decrease the final concentration of this compound. You can also try to increase the percentage of DMSO in the final working solution, but be mindful of the final DMSO concentration's effect on your cells. |
| "Salting Out" Effect | High salt concentrations in your buffer could reduce the solubility of this compound. If possible, test the solubility in a buffer with a lower salt concentration. |
| pH-Dependent Solubility | The solubility of this compound may be influenced by the pH of the solution. Check the pH of your buffer or medium. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Storage Duration | Reference(s) |
| Solid | -20°C | ≥ 4 years | [9] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | [7][8] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: General Guideline for a Stability-Indicating HPLC Method (Adapted from methods for similar compounds)
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization and validation will be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (to be determined by UV-Vis spectroscopy, but likely in the 260-320 nm range based on its structure).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute this compound samples in the initial mobile phase composition.
Forced Degradation Study Outline:
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed. This involves subjecting this compound solutions to various stress conditions:
-
Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for various time points.
-
Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for various time points.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for various time points.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm and 365 nm) and visible light for an extended period. A dark control should be run in parallel.
-
Thermal Degradation: Incubate this compound solution at elevated temperatures (e.g., 60°C) in the dark.
Samples from each stress condition should be analyzed by the developed HPLC method to observe the formation of degradation peaks and the decrease in the parent this compound peak.
Visualizations
Caption: Mechanism of action of this compound targeting the FMN riboswitch.
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Strategies to Prevent Ribociclib Efflux
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding Ribociclib resistance mediated by cellular efflux pumps. The information herein is intended to assist researchers in designing, executing, and interpreting experiments aimed at understanding and overcoming this resistance mechanism.
Frequently Asked Questions (FAQs)
Q1: What are efflux pumps and how do they affect Ribociclib?
Efflux pumps are transmembrane proteins that actively transport various substances, including drugs, out of the cell. This process can lower the intracellular concentration of a drug, reducing its efficacy and leading to multidrug resistance (MDR). Ribociclib has been identified as a substrate for ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] Overexpression of these pumps in cancer cells can lead to increased efflux of Ribociclib, thereby diminishing its ability to inhibit its targets, CDK4 and CDK6.
Q2: My cells are developing resistance to Ribociclib. How can I determine if efflux pumps are responsible?
Several experimental approaches can be used to investigate the role of efflux pumps in Ribociclib resistance:
-
Gene and Protein Expression Analysis: Quantify the mRNA and protein levels of relevant efflux pump genes (e.g., ABCB1, ABCG2) in your resistant cell line compared to the parental, sensitive cell line using techniques like qPCR and Western blotting. A significant upregulation in the resistant cells would suggest the involvement of these pumps.
-
Efflux Assays: Directly measure the pump activity using fluorescent substrates like Rhodamine 123 or DiOC2(3).[4] Increased efflux of these dyes in resistant cells, which can be reversed by known efflux pump inhibitors, is a strong indicator of pump-mediated resistance.
-
Cytotoxicity Assays with Inhibitors: Perform dose-response experiments with Ribociclib in the presence and absence of specific efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP).[5] A significant decrease in the IC50 of Ribociclib in the presence of an inhibitor would confirm the involvement of the targeted pump.
Q3: What are some common inhibitors I can use in my experiments to block Ribociclib efflux?
Several well-characterized inhibitors can be used to probe the function of specific efflux pumps in your experimental model:
| Inhibitor | Primary Target(s) | Notes |
| Verapamil | P-gp (ABCB1) | A first-generation inhibitor, often used as a standard control. |
| Elacridar | P-gp (ABCB1) & BCRP (ABCG2) | A potent third-generation dual inhibitor.[2][6] |
| Ko143 | BCRP (ABCG2) | A highly specific and potent BCRP inhibitor.[5] |
| Tariquidar | P-gp (ABCB1) | A potent and specific third-generation P-gp inhibitor. |
Note: It is crucial to determine the optimal, non-toxic concentration of the inhibitor in your specific cell line before conducting combination studies with Ribociclib.
Troubleshooting Guides
Issue 1: Inconsistent results in Ribociclib cytotoxicity assays.
-
Potential Cause: Upregulation of efflux pumps over time in culture.
-
Troubleshooting Steps:
-
Monitor Pump Expression: Regularly check the expression of ABCB1 and ABCG2 in your cell lines, especially after prolonged culture or cryopreservation.
-
Standardize Cell Passage Number: Use cells within a consistent and low passage number range for your experiments to minimize phenotypic drift.
-
Incorporate Positive Controls: Include a known efflux pump-overexpressing cell line and its parental counterpart in your experiments to validate your assay conditions.
-
Co-treatment with Inhibitors: As a test, run parallel experiments where cells are co-treated with an efflux pump inhibitor like elacridar to see if this restores sensitivity and reduces variability.[2][6]
-
Issue 2: Ribociclib shows efficacy in vitro but not in my in vivo model.
-
Potential Cause: High expression of efflux pumps in physiological barriers, such as the blood-brain barrier, limiting drug distribution.[6]
-
Troubleshooting Steps:
-
Assess Transporter Expression in Vivo: Analyze the expression of Abcb1a/1b and Abcg2 in the tumor tissue and relevant organs (e.g., brain, intestine) of your animal model.
-
Pharmacokinetic Studies: Measure the concentration of Ribociclib in the plasma and tumor tissue over time to determine if the drug is reaching its target at therapeutic concentrations.
-
Use of Genetically Engineered Models: Employ knockout mouse models (e.g., Abcb1a/1b-/-) to directly assess the impact of specific transporters on Ribociclib's bioavailability and efficacy.[6]
-
Co-administration with Inhibitors: In preclinical models, co-administration of an efflux pump inhibitor like elacridar can be used to investigate if it improves the therapeutic efficacy of Ribociclib by increasing its tissue penetration.[2][6]
-
Issue 3: Conflicting data on whether Ribociclib is a substrate or an inhibitor of a particular efflux pump.
-
Potential Cause: Ribociclib has been reported to be both a substrate and an inhibitor of ABCB1 and ABCG2.[1][3] This dual role can complicate the interpretation of experimental results.
-
Troubleshooting Steps:
-
Dose-Dependent Effects: The inhibitory effect of Ribociclib on efflux pumps may only be apparent at higher concentrations. Design experiments to test a wide range of Ribociclib concentrations in your functional assays.
-
Use of Probe Substrates: To specifically assess the inhibitory potential of Ribociclib, use a known fluorescent substrate of the pump (e.g., Rhodamine 123 for P-gp) and measure its accumulation in the presence of increasing concentrations of Ribociclib.
-
Direct Transport Assays: Utilize membrane vesicle assays or polarized cell monolayer transport assays to directly measure the transport of radiolabeled Ribociclib and assess its interaction with specific pumps in a more controlled system.
-
Experimental Protocols
1. Cellular Efflux Assay using Flow Cytometry
This protocol is for assessing the functional activity of efflux pumps by measuring the retention of a fluorescent substrate.
-
Materials:
-
Parental and suspected Ribociclib-resistant cell lines
-
Fluorescent substrate (e.g., Rhodamine 123 for P-gp, DiOC2(3) for P-gp and BCRP)
-
Efflux pump inhibitor (e.g., Verapamil or Elacridar)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add the efflux pump inhibitor to the designated tubes at a pre-determined optimal concentration and incubate for 30 minutes at 37°C.
-
Add the fluorescent substrate (e.g., Rhodamine 123 to a final concentration of 1 µg/mL) to all tubes and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1 mL of fresh, pre-warmed medium (with or without the inhibitor as in step 3).
-
Incubate the cells at 37°C for 1-2 hours to allow for efflux.
-
Place the tubes on ice to stop the efflux.
-
Analyze the fluorescence intensity of the cells by flow cytometry.
-
-
Data Interpretation: A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux. Reversal of this phenotype (i.e., increased fluorescence) in the presence of an inhibitor confirms the involvement of the targeted efflux pump.
2. Western Blot for Efflux Pump Expression
This protocol is for determining the protein levels of efflux pumps like P-gp and BCRP.
-
Materials:
-
Cell lysates from parental and Ribociclib-resistant cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-P-gp/ABCB1, anti-BCRP/ABCG2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare total protein lysates from your cell lines.
-
Quantify the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Interpretation: An increased band intensity for P-gp or BCRP in the resistant cell line compared to the parental line, relative to the loading control, indicates upregulation of the efflux pump.
Visualizations
Caption: Ribociclib efflux by pumps and the action of inhibitors.
Caption: A logical workflow for troubleshooting Ribociclib resistance.
References
- 1. Ribociclib shows potential for pharmacokinetic drug-drug interactions being a substrate of ABCB1 and potent inhibitor of ABCB1, ABCG2 and CYP450 isoforms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Functional efflux assay [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Ribocil-A, Ribocil-B, and Ribocil-C: Potent Inhibitors of the Bacterial FMN Riboswitch
In the urgent quest for novel antibiotics to combat the growing threat of multidrug-resistant bacteria, riboswitches have emerged as a promising class of drug targets.[1][2][3][4] These non-coding RNA elements regulate essential metabolic pathways in bacteria, and their absence in humans makes them an attractive target for selective antibacterial agents.[5] A notable success in this area is the discovery of ribocil, a synthetic small molecule that effectively inhibits the flavin mononucleotide (FMN) riboswitch, leading to the suppression of riboflavin (vitamin B2) biosynthesis and subsequent bacterial growth inhibition.[1][2][4][6] This guide provides a detailed comparative analysis of three key ribocil variants: Ribocil-A, Ribocil-B, and the more potent analog, Ribocil-C.
Mechanism of Action: Targeting the FMN Riboswitch
Ribocil functions as a synthetic mimic of the natural FMN ligand, binding to the aptamer domain of the FMN riboswitch located in the 5' untranslated region of the ribB mRNA.[1][6][7] This binding event induces a conformational change in the riboswitch, leading to the formation of a terminator stem-loop that prematurely halts transcription of the ribB gene.[1] The ribB gene encodes a crucial enzyme for riboflavin biosynthesis. By repressing ribB expression, ribocil effectively depletes the bacterial cell of FMN and flavin adenine dinucleotide (FAD), essential cofactors for numerous cellular processes, ultimately leading to bacterial growth arrest.[5][7]
The initial discovery of ribocil was as a racemic mixture of two enantiomers: Ribocil-A (the R-isomer) and Ribocil-B (the S-isomer).[1][8] Subsequent studies revealed that the antibacterial activity is almost entirely attributed to Ribocil-B, which is the active enantiomer that binds tightly to the FMN riboswitch.[1][3][9][10] this compound is a structurally related analog of Ribocil-B, developed through structure-activity relationship (SAR) studies to enhance its potency.[1][3][10]
Quantitative Comparison of Ribocil Analogs
The following tables summarize the key quantitative data for Ribocil-A, Ribocil-B, and this compound, highlighting their differential activities.
Table 1: In Vitro Activity and Binding Affinity
| Compound | Target | IC50 / EC50 (μM) | KD (nM) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Ribocil (racemic) | E. coli FMN riboswitch-mediated GFP expression | 0.3[7] | 13[1] | 2 (E. coli MB5746)[11] |
| Ribocil-A (R-isomer) | E. coli FMN riboswitch | - | >10,000[9][10] | >512 (E. coli MB5746)[1] |
| Ribocil-B (S-isomer) | E. coli FMN riboswitch | - | 6.6[9][10] | ~512 (E. coli MB5746)[1] |
| This compound | E. coli FMN riboswitch | - | - | 0.5 (MRSA)[10] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Bacterial Strain | Dosing Regimen | Reduction in Bacterial Burden | Reference |
| This compound | Murine septicemia model | Escherichia coli | 30-120 mg/kg (subcutaneous, 3 times over 24h) | Dose-dependent reduction in spleen bacterial load | [7] |
| This compound | Murine septicemia model | Escherichia coli | 60 and 120 mg/kg | 1.87 and 3.29 log10[CFU per g spleen] reduction | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the Ribocil compounds.
Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the Ribocil compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain: Escherichia coli strain MB5746, which has a compromised outer membrane, making it more permeable to small molecules, was often used for initial screening.[1] Clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA) were also tested.[10]
-
Media: Mueller-Hinton agar or broth was commonly used for these assays.[1]
-
Compound Preparation: The Ribocil compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1] Serial two-fold dilutions were then prepared in the appropriate growth medium in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase and then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. To confirm the mechanism of action, parallel assays were often conducted in the presence of exogenous riboflavin, which was expected to rescue bacterial growth.[1]
FMN Riboswitch Binding Assay (Fluorescence-Based)
The binding affinity of the Ribocil compounds to the FMN riboswitch aptamer was quantified using a fluorescence-based competition assay.
-
RNA Preparation: The E. coli FMN riboswitch aptamer RNA was synthesized in vitro using standard T7 RNA polymerase transcription protocols.
-
Fluorescent Ligand: A fluorescently labeled FMN analog or FMN itself (which has intrinsic fluorescence) was used as the reporter ligand.
-
Competition Assay: A constant concentration of the FMN riboswitch aptamer and the fluorescent ligand was incubated with increasing concentrations of the test compounds (Ribocil-A, -B, or -C).
-
Fluorescence Measurement: The fluorescence intensity was measured using a fluorometer. The binding of the non-fluorescent Ribocil compounds displaces the fluorescent ligand, leading to a change in the fluorescence signal.
-
Data Analysis: The data were fitted to a competitive binding equation to determine the inhibition constant (Ki) or dissociation constant (KD) for each compound.[1][9]
In Vivo Efficacy in a Murine Sepsis Model
The antibacterial efficacy of this compound in a living organism was evaluated using a mouse model of bacterial sepsis.
-
Animal Model: Female mice were used for the infection model.[7]
-
Bacterial Infection: Mice were infected with a lethal dose of Escherichia coli to induce sepsis.
-
Compound Administration: this compound was administered to the infected mice, typically via subcutaneous or intraperitoneal injection, at various doses and time points post-infection.[5][7]
-
Outcome Measures: The primary outcome was the reduction in bacterial load in target organs, such as the spleen, which was quantified by plating homogenized tissue and counting CFUs.[7][12] Survival rates of the treated mice compared to a control group were also monitored.
Visualizing the Molecular Mechanism and Experimental Process
Diagrams are provided below to illustrate the FMN riboswitch signaling pathway and a typical experimental workflow for evaluating the Ribocil compounds.
Caption: FMN Riboswitch Signaling Pathway and Inhibition by Ribocil.
Caption: Experimental Workflow for Ribocil Compound Evaluation.
Conclusion
The comparative analysis of Ribocil-A, Ribocil-B, and this compound clearly demonstrates the stereospecificity and potential for optimization of small molecule inhibitors targeting RNA riboswitches. The initial racemic mixture, ribocil, showed promising antibacterial activity by targeting the FMN riboswitch.[1][7] Further investigation revealed that Ribocil-B, the S-enantiomer, is the biologically active form, while Ribocil-A, the R-enantiomer, exhibits negligible binding and activity.[1][9][10] Structure-activity relationship studies led to the development of this compound, a more potent analog with demonstrated efficacy in preclinical models of bacterial infection.[7][10][12] These findings underscore the potential of riboswitch-targeting compounds as a new class of antibiotics and highlight the importance of detailed biochemical and in vivo characterization in the drug discovery process. The continued exploration of this chemical space may lead to the development of even more potent and broad-spectrum antibacterial agents.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riboswitches as Drug Targets for Antibiotics [mdpi.com]
- 4. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imca.aps.anl.gov [imca.aps.anl.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Ribocil-C: A Novel Riboswitch Inhibitor Compared to Traditional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. Ribocil-C, a synthetic small molecule, represents a promising new class of antibacterial agents that target bacterial riboswitches, a mechanism distinct from that of traditional antibiotics. This guide provides a comprehensive comparison of this compound and its enhanced-spectrum derivative, Ribocil C-PA, with conventional antibiotics, supported by available experimental data.
Executive Summary
This compound and its analog, Ribocil C-PA, function by inhibiting the flavin mononucleotide (FMN) riboswitch, a non-coding RNA element that regulates riboflavin (vitamin B2) biosynthesis and transport in bacteria. This targeted action leads to riboflavin starvation and ultimately, bacterial cell death.[1] This mechanism is fundamentally different from traditional antibiotics, which typically disrupt processes like cell wall synthesis, protein synthesis, or DNA replication. A key advantage of this novel target is its absence in mammalian systems, suggesting a potential for high selectivity and reduced off-target effects.
While this compound initially showed potent activity against Gram-positive bacteria, its efficacy against Gram-negative pathogens was limited due to poor cell accumulation.[2] The development of Ribocil C-PA, which incorporates a primary amine, significantly improved its penetration into Gram-negative bacteria, demonstrating activity against MDR clinical isolates of Escherichia coli and Klebsiella pneumoniae.[3]
Mechanism of Action: A Fundamental Distinction
The mode of action of this compound/C-PA represents a paradigm shift from conventional antibiotic strategies.
This compound/C-PA:
-
Target: Flavin Mononucleotide (FMN) Riboswitch.[1]
-
Mechanism: this compound acts as a synthetic mimic of FMN, binding to the aptamer domain of the FMN riboswitch.[1][4] This binding induces a conformational change in the riboswitch's expression platform, leading to the premature termination of transcription or inhibition of translation of genes essential for riboflavin biosynthesis (ribB) and transport.[4] The resulting depletion of intracellular flavins, including FMN and flavin adenine dinucleotide (FAD), disrupts vital cellular processes and leads to bacterial death.
Traditional Antibiotics:
Traditional antibiotics employ a variety of mechanisms to inhibit bacterial growth, broadly categorized as follows:
-
Inhibition of Cell Wall Synthesis (e.g., Beta-lactams like Penicillins and Cephalosporins): These antibiotics target penicillin-binding proteins (PBPs) involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell lysis.
-
Inhibition of Protein Synthesis (e.g., Aminoglycosides like Gentamicin, Macrolides): These agents bind to the bacterial ribosome (either the 30S or 50S subunit), interfering with the translation of mRNA into proteins, which is essential for all cellular functions.
-
Inhibition of Nucleic Acid Synthesis (e.g., Quinolones like Ciprofloxacin): These drugs target enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, recombination, and repair.
-
Inhibition of Folic Acid Metabolism (e.g., Sulfonamides, Trimethoprim): These antibiotics block the synthesis of folic acid, a vital precursor for the synthesis of nucleotides and amino acids.
The following diagram illustrates the distinct signaling pathway targeted by this compound.
Comparative Efficacy: In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the available MIC data for this compound and Ribocil C-PA compared to traditional antibiotics against various bacterial strains.
Table 1: MIC of this compound and Ribocil C-PA against selected bacterial strains.
| Compound | E. coli (WT) | E. coli (efflux deficient) | K. pneumoniae (MDR) | S. aureus (MRSA) |
| This compound | >64 µg/mL | 4 µg/mL | >64 µg/mL | 0.5 µg/mL[5] |
| Ribocil C-PA | 4 µg/mL | 0.25 µg/mL | 4 µg/mL | Not Reported |
Data compiled from multiple sources.[3]
Table 2: Comparative MIC Ranges of Ribocil C-PA and Traditional Antibiotics against Multidrug-Resistant (MDR) E. coli and K. pneumoniae Clinical Isolates.
| Antibiotic | E. coli (MDR Clinical Isolates, n=42) MIC Range (µg/mL) | K. pneumoniae (MDR Clinical Isolates, n=54) MIC Range (µg/mL) |
| Ribocil C-PA | 2 - 16 | 2 - 32 |
| Ciprofloxacin | 0.25 - >32 | Not explicitly reported for this cohort |
| Meropenem | Not explicitly reported for this cohort | 2 - ≥64 |
| Gentamicin | Not explicitly reported for this cohort | Not explicitly reported for this cohort |
Note: Direct comparative MIC data for traditional antibiotics against the exact same MDR isolates tested with Ribocil C-PA is limited in the public domain. The provided ranges for traditional antibiotics are based on general findings for MDR strains and may not be a direct head-to-head comparison.
In Vivo Efficacy
Preclinical studies in mouse models of infection have demonstrated the potential of Ribocil C-PA in treating Gram-negative bacterial infections.
Table 3: In Vivo Efficacy of this compound and Ribocil C-PA in Mouse Infection Models.
| Model | Bacterial Strain | Treatment (Dose) | Outcome |
| Septicemia | E. coli | This compound (100 mg/kg, IP) | Ineffective |
| Ribocil C-PA (100 mg/kg, IP) | 80% survival | ||
| Pneumonia | E. coli | This compound (100 mg/kg, IP) | No significant reduction in bacterial burden |
| Ribocil C-PA (100 mg/kg, IP) | ~2-log reduction in bacterial burden |
Data from Motika et al. (2020).
Resistance Profile
A critical aspect of any new antibiotic is its propensity for resistance development.
-
Frequency of Resistance: The frequency of spontaneous resistance to Ribocil C-PA in E. coli has been reported to be in the range of 2.1 x 10⁻⁶ to 3.2 x 10⁻⁶ at 8x MIC. This frequency is comparable to some existing antibiotics.
-
Mechanism of Resistance: Resistance to Ribocil C-PA arises from mutations in the FMN riboswitch aptamer or expression platform, confirming its on-target activity. Importantly, these mutations do not confer cross-resistance to traditional antibiotics, and resistant mutants have shown limited changes in fitness in cell culture.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for this compound and Ribocil C-PA were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
References
- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. journals.asm.org [journals.asm.org]
A Comparative Analysis of Ribocil-C's Antibacterial Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial performance of Ribocil-C and its derivatives against other alternatives, supported by experimental data. This compound is a novel synthetic antibacterial compound that targets the Flavin Mononucleotide (FMN) riboswitch, a regulatory RNA element essential for bacterial riboflavin (vitamin B2) biosynthesis and uptake.[1] By mimicking the natural ligand, FMN, this compound inhibits the expression of genes crucial for bacterial growth, presenting a promising new mechanism of action in an era of growing antibiotic resistance.[1]
Performance Against Clinical Isolates: A Quantitative Comparison
The antibacterial efficacy of this compound and its more potent analog, Ribocil C-PA, has been evaluated against a range of clinical isolates, including multidrug-resistant (MDR) strains. Ribocil C-PA was specifically designed to enhance accumulation in Gram-negative bacteria, overcoming a limitation of the parent compound.[2][3]
Below are tables summarizing the Minimum Inhibitory Concentration (MIC) values of this compound, Ribocil C-PA, and comparator antibiotics against key clinical pathogens.
Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Clinical Isolates
| Antibiotic/Compound | Organism | MIC Range | MIC50 | MIC90 |
| This compound | Staphylococcus aureus (MRSA) | - | - | 0.5 (mg/mL) |
| Vancomycin | Staphylococcus aureus | 1 - 4 | 2 | 2 |
| Linezolid | Staphylococcus aureus | 1 - 4 | 1 | 2 |
| Roseoflavin | Staphylococcus aureus | - | - | - |
Note: Data for Roseoflavin against a broad panel of clinical isolates is limited in the reviewed literature.
Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Clinical Isolates
| Antibiotic/Compound | Organism | No. of Isolates | MIC Range | MIC50 | MIC90 |
| This compound | Escherichia coli (MDR) | 42 | >64 | >64 | >64 |
| Ribocil C-PA | Escherichia coli (MDR) | 42 | ≤0.5 - >64 | 4 | 16 |
| Ciprofloxacin | Escherichia coli | - | - | - | - |
| Ceftriaxone | Escherichia coli (Resistant) | - | ≥32 | - | - |
| This compound | Klebsiella pneumoniae (MDR) | 54 | >64 | >64 | >64 |
| Ribocil C-PA | Klebsiella pneumoniae (MDR) | 54 | ≤0.5 - >64 | 4 | 32 |
| Ciprofloxacin | Klebsiella pneumoniae | - | - | - | - |
| Ceftriaxone | Klebsiella pneumoniae | - | - | - | - |
Note: Direct comparative MIC values for ciprofloxacin and ceftriaxone against the exact same MDR E. coli and K. pneumoniae isolates tested with Ribocil C-PA were not available in the reviewed literature. The provided ceftriaxone MIC indicates the resistance breakpoint for E. coli.
Mechanism of Action: Targeting the FMN Riboswitch
This compound and its analogs function by binding to the aptamer domain of the FMN riboswitch, which is found in the 5' untranslated region of mRNAs for riboflavin biosynthesis (rib genes) and transport. This binding event stabilizes a secondary structure in the mRNA that leads to premature transcription termination or inhibition of translation initiation, effectively shutting down the production of essential flavin cofactors. This targeted approach is highly selective for bacteria as riboswitches are generally absent in humans.
Caption: Mechanism of FMN riboswitch inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key assays cited in the evaluation of this compound's antibacterial effects.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in the wells of a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Protocol:
-
Preparation: A bacterial suspension is prepared to a standardized concentration in a suitable broth.
-
Exposure: The test antibiotic is added to the bacterial suspension at a specific concentration (e.g., 2x or 4x the MIC). A growth control without the antibiotic is also included.
-
Sampling: Aliquots are removed from the test and control cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar plates.
-
Analysis: The log10 CFU/mL is plotted against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
References
- 1. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Evaluating the Specificity of Ribocil-C for the FMN Riboswitch: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ribocil-C's performance against other alternatives targeting the flavin mononucleotide (FMN) riboswitch. The following sections detail experimental data, protocols, and visual representations of the underlying biological and experimental processes.
Introduction
The flavin mononucleotide (FMN) riboswitch is a non-coding RNA element found in the 5' untranslated region of bacterial mRNAs that controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1][2][3] By binding to its cognate ligand, FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation initiation of the downstream genes.[4][5] This regulatory mechanism is crucial for bacterial survival and is absent in humans, making the FMN riboswitch an attractive target for the development of novel antibacterial agents.[6]
This compound is a synthetic small molecule that has been identified as a potent and highly selective inhibitor of the FMN riboswitch.[6][7] It functions as a synthetic mimic of the natural ligand FMN, binding to the riboswitch aptamer and repressing gene expression, ultimately leading to bacterial growth inhibition.[7][8] This guide evaluates the specificity of this compound by comparing its binding affinity and antibacterial activity with other known FMN riboswitch ligands, namely the natural product roseoflavin and the synthetic compound 5FDQD.
Comparative Analysis of FMN Riboswitch Ligands
The specificity and potency of compounds targeting the FMN riboswitch can be quantitatively assessed through various biophysical and microbiological assays. The key metrics for comparison are the dissociation constant (KD), which measures the binding affinity of a ligand to the riboswitch, and the minimum inhibitory concentration (MIC), which indicates the lowest concentration of a compound that inhibits visible bacterial growth.
| Compound | Target Organism/Riboswitch | Dissociation Constant (KD) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| FMN (Natural Ligand) | Bacillus subtilisribD | ~5 nM | - | [9] |
| Fusobacterium nucleatum | - | - | [10] | |
| This compound | Escherichia coli | 13 nM (for Ribocil) | - | [7] |
| Staphylococcus aureus | - | - | [6] | |
| Roseoflavin | Bacillus subtilisribD | ~100 nM | - | [9] |
| Streptomyces davawensis | 10 nM | - | [9] | |
| 5FDQD | Clostridium difficile | Comparable to FMN | - | [11][12] |
Experimental Methodologies
The following sections provide detailed protocols for key experiments used to evaluate the specificity of compounds targeting the FMN riboswitch.
In Vitro Transcription Termination Assay
This assay directly assesses the ability of a compound to induce the FMN riboswitch to terminate transcription prematurely.
Protocol:
-
Template Preparation: A linear DNA template is generated by PCR, containing a promoter (e.g., T7 promoter), the FMN riboswitch sequence, and a downstream reporter region.
-
Transcription Reaction: The in vitro transcription reaction is assembled with purified RNA polymerase, the DNA template, and a mixture of NTPs, including a radiolabeled or fluorescently labeled UTP for detection.
-
Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the compound is also prepared.
-
Incubation: The reactions are incubated at 37°C to allow transcription to proceed.
-
Termination and Analysis: The reactions are stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: The gel is imaged, and the intensities of the full-length and terminated transcripts are quantified. The percentage of transcription termination is calculated for each compound concentration to determine the EC50 value.[3][13][14]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule, providing a direct measurement of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15][16][17][18][19]
Protocol:
-
Sample Preparation: The FMN riboswitch RNA is prepared by in vitro transcription and purified. The ligand (e.g., this compound) is dissolved in the same buffer as the RNA to minimize heat of dilution effects. Both solutions are thoroughly degassed.
-
ITC Instrument Setup: The ITC instrument is cleaned and equilibrated at the desired temperature.
-
Loading the Cell and Syringe: The RNA solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand solution into the RNA solution is performed, and the heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the KD.[16][19]
Bacterial Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to regulate the expression of a reporter gene (e.g., luciferase) under the control of an FMN riboswitch in live bacteria.
Protocol:
-
Construction of the Reporter Strain: A bacterial strain is engineered to contain a plasmid with a reporter gene (e.g., firefly luciferase) whose expression is controlled by an FMN riboswitch.
-
Bacterial Culture and Treatment: The reporter strain is grown to the mid-log phase and then treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: The cultures are incubated for a specific period to allow for changes in gene expression.
-
Cell Lysis and Luciferase Assay: The bacterial cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin substrate.[20][21][22]
-
Data Analysis: The luciferase activity is normalized to cell density (e.g., OD600). The dose-response curve is plotted to determine the EC50 of the compound for riboswitch-mediated gene regulation.[23]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: FMN Riboswitch Signaling Pathway.
Caption: Experimental Workflow for Specificity Evaluation.
Conclusion
The available data strongly support the high specificity of this compound for the FMN riboswitch. Its potent binding affinity, comparable to the natural ligand FMN, and its demonstrated ability to inhibit riboswitch-mediated gene expression and bacterial growth, underscore its potential as a targeted antibacterial agent. The lack of off-target effects is further suggested by the mapping of resistance mutations exclusively to the FMN riboswitch.[6][7]
In comparison, while roseoflavin also targets the FMN riboswitch, its binding affinity can be lower than that of FMN and its activity is often limited to Gram-positive bacteria.[9][24] 5FDQD shows promise, particularly against C. difficile, with a binding affinity comparable to FMN, but further studies are needed to fully elucidate its specificity and mechanism of action.[11][12]
The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of FMN riboswitch inhibitors. For researchers and drug development professionals, this compound represents a highly specific and promising lead compound for the development of novel antibiotics targeting a critical bacterial regulatory pathway.
References
- 1. FMN riboswitch - Wikipedia [en.wikipedia.org]
- 2. FMN [riboswitch.ribocentre.org]
- 3. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riboswitches as therapeutic targets: Promise of a new era of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A highly specialized flavin mononucleotide riboswitch responds differently to similar ligands and confers roseoflavin resistance to Streptomyces davawensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry: Assisted Crystallization of RNA-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of RNA Folding and Ligand Binding by Conventional and High-Throughput Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 17. Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
- 22. promega.com [promega.com]
- 23. An in vivo high-throughput screening for riboswitch ligands using a reverse reporter gene system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ribocil-C
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of Ribocil-C, a selective inhibitor of the flavin mononucleotide (FMN) riboswitch. By adhering to these procedural guidelines, you can minimize exposure risks and maintain a safe laboratory environment.
This compound is a small molecule inhibitor used in bacterial research.[1][2][3] While specific toxicity data is limited, the precautionary principle dictates that it should be handled with care to avoid potential health risks. The following personal protective equipment (PPE) recommendations are based on the Safety Data Sheet (SDS) for this compound and general best practices for handling chemical compounds in a laboratory setting.[4]
Recommended Personal Protective Equipment
A multi-layered approach to PPE is crucial to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles with side-shields[4] | Protective gloves (e.g., nitrile)[4] | Impervious laboratory coat[4] | Suitable respirator if not in a ventilated enclosure[4] |
| Cell Culture and In Vitro Assays | Safety goggles with side-shields[4] | Protective gloves[4] | Laboratory coat[4] | Not generally required if handled in a biosafety cabinet |
| Animal Dosing (In Vivo Studies) | Safety goggles with side-shields or face shield | Double gloves | Solid-front gown | N95 respirator or higher |
| Spill Cleanup | Safety goggles with side-shields and face shield[4] | Heavy-duty protective gloves | Impervious gown or coveralls[4] | Suitable respirator[4] |
| Waste Disposal | Safety goggles with side-shields | Protective gloves | Laboratory coat | Not generally required |
Procedural Guidance for Safe Handling
Adherence to standard laboratory procedures is critical. The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.
1. Engineering Controls:
-
Always handle solid this compound and concentrated stock solutions in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[4]
-
Ensure a safety shower and eyewash station are readily accessible.[4]
2. Personal Protective Equipment (PPE) Protocol:
-
Before Handling:
-
Inspect all PPE for integrity (e.g., no holes in gloves, cracks in goggles).
-
Don a laboratory coat and secure it.
-
Put on safety goggles with side-shields.[4]
-
Don the first pair of protective gloves. If conducting animal studies or handling large quantities, a second pair of gloves is recommended.
-
-
During Handling:
-
After Handling:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, gown, then eye protection.
-
Dispose of single-use PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
3. Spill and Exposure Procedures:
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
In Case of Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[4]
-
In Case of a Spill: Evacuate the area. Wearing full PPE, cover the spill with an absorbent, non-combustible material. Collect the material and place it in a sealed container for disposal.[4]
4. Disposal Plan:
-
All waste contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
